Nicotinoyl chloride hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridin-1-ium-3-carbonyl chloride;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYBLBLAMDYKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[NH+]=C1)C(=O)Cl.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20260-53-1 | |
| Record name | 3-Pyridinecarbonyl chloride, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20260-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Nicotinoyl Chloride Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of nicotinoyl chloride hydrochloride. A critical reagent in medicinal chemistry and organic synthesis, this document serves as a core resource, consolidating essential data and methodologies for laboratory professionals.
Core Chemical Properties
This compound is the hydrochloride salt of the acyl chloride derivative of nicotinic acid (Vitamin B3).[1] The hydrochloride form enhances the compound's stability, making it easier to handle and store compared to its free base, which is highly susceptible to decomposition by moisture.[2] It is a versatile building block for introducing the nicotinoyl moiety into various molecular scaffolds.[1][3]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 20260-53-1 | [1][3][4] |
| Molecular Formula | C₆H₅Cl₂NO (or C₆H₄ClNO · HCl) | [1][5][6][7] |
| Molecular Weight | 178.01 g/mol (or 178.02 g/mol ) | [1][3][6][7] |
| Appearance | White to off-white or light yellow crystalline powder/solid.[3][6][8][9] | |
| Melting Point | 151 - 157 °C | [4][5][8] |
| Boiling Point | No data available for the hydrochloride salt; decomposes. | [8] |
| Solubility | Decomposes in water.[4][5][9] Soluble in methanol. | |
| Stability | Moisture-sensitive; requires storage under anhydrous conditions.[1][6] |
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is the reaction of nicotinic acid with an excess of thionyl chloride (SOCl₂).[4][10][11] The thionyl chloride serves as both the chlorinating agent and the solvent.
Experimental Protocol: Synthesis from Nicotinic Acid
This protocol is adapted from established laboratory procedures.[4][10]
Objective: To synthesize this compound from nicotinic acid.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalyst, optional)[4]
-
Reaction flask with reflux condenser and gas outlet
-
Heating mantle
-
Vacuum distillation/rotary evaporator setup
-
Filtration apparatus
Procedure:
-
Under anhydrous conditions and in a well-ventilated fume hood, suspend nicotinic acid (e.g., 0.81 mole) in an excess of thionyl chloride (e.g., 280 mL).[4][10] A few drops of anhydrous DMF can be added as a catalyst.[4]
-
Heat the mixture to reflux (approximately 77-78 °C) with stirring.[1][4] The reaction will evolve sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which should be vented safely or passed through a scrubber.
-
Maintain the reflux for 2-3 hours until the evolution of gas ceases, indicating the reaction is complete.[4][10]
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator or vacuum distillation.[4][10] This will yield a solid or semi-solid residue.
-
Suspend the resulting crude crystalline acid chloride hydrochloride in a dry, non-polar solvent like diethyl ether or dichloromethane.[4][10]
-
Reflux the suspension for approximately 1 hour to wash away any remaining impurities.[4]
-
Cool the mixture and collect the solid product by filtration. Wash the collected solid with fresh anhydrous diethyl ether and dry it under vacuum to yield this compound as a white to off-white solid.[4] Synthesis yields can range from 80% to 96% depending on the specific conditions.[1][4]
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity and Chemical Behavior
This compound is a highly reactive acylating agent.[1] Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles.
-
Hydrolysis: The compound is moisture-sensitive and decomposes in contact with water, hydrolyzing back to nicotinic acid hydrochloride.[4][5][6] This necessitates handling and storage under anhydrous conditions.[1]
-
Reaction with Amines: It readily reacts with primary and secondary amines to form the corresponding nicotinamides.[1] This reaction is fundamental to its use in medicinal chemistry. Typically, a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is used to scavenge the HCl generated during the reaction.[1][11]
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form nicotinoyl esters.[1][10]
-
Stability: The protonation of the pyridine nitrogen to form the hydrochloride salt deactivates the ring, preventing it from participating in side reactions and improving the compound's overall stability and shelf-life.[2]
Diagram of Acylation Reaction
Caption: Reaction of nicotinoyl chloride HCl with a primary amine.
Applications in Research and Development
This compound is a crucial intermediate in the synthesis of a wide range of organic compounds.[3]
-
Pharmaceutical Synthesis: It is extensively used as a precursor for cardiovascular and renal drugs.[4] Its ability to form amide bonds makes it valuable in creating peptidomimetics and other biologically active molecules.[1][3]
-
Derivatization: It serves as the starting material for synthesizing various derivatives, including:
-
Agrochemicals: The nicotinoyl moiety is present in some agrochemicals, and this reagent provides a direct route for its incorporation.[3]
Safety and Handling
This compound is classified as a hazardous and corrosive substance.[8][13][14] Strict adherence to safety protocols is mandatory.
Table 2: Hazard and Safety Information
| Category | Description | Reference |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [13][14][15] |
| Signal Word | Danger | [8][13][14] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[8][13][14] | |
| Handling | Handle in a well-ventilated area, preferably in a fume hood.[13] Avoid formation of dust.[13] Keep away from moisture and incompatible materials like strong oxidizing agents and strong bases.[6][15] | |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][13] | |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[8][13] | |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8][13] | |
| First Aid (Inhalation) | Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][14] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Do not discharge to sewer systems.[8][13] |
Analytical Data
Characterization of this compound is typically performed using standard analytical techniques. While a comprehensive spectral database is beyond the scope of this guide, representative data can be found in various chemical catalogs.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the pyridine ring and the presence of the acyl chloride group.[16]
-
Infrared (IR) Spectroscopy: IR spectra will show a characteristic strong absorption band for the C=O (carbonyl) stretch of the acyl chloride, typically in the region of 1750-1800 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound.[17]
This guide is intended for informational purposes for qualified professionals. Always consult the most current Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional safety guidelines.
References
- 1. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
- 2. inorganic chemistry - Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 20260-53-1 [chemicalbook.com]
- 5. Nicotinyl Chloride Hydrochloride [chembk.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 3-Pyridinecarbonyl chloride, hydrochloride (1:1) | C6H5Cl2NO | CID 88438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound CAS#: 20260-53-1 [m.chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
- 12. Nicotinoyl chloride 97 20260-53-1 [sigmaaldrich.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. capotchem.cn [capotchem.cn]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. This compound(20260-53-1) 1H NMR spectrum [chemicalbook.com]
- 17. Nicotinoyl chloride | C6H4ClNO | CID 82604 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nicotinoyl Chloride Hydrochloride (CAS: 20260-53-1)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
Nicotinoyl chloride hydrochloride, with the CAS number 20260-53-1, is a reactive acyl chloride derivative of nicotinic acid (Vitamin B3). It serves as a pivotal building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its primary utility lies in its function as an efficient acylating agent for introducing the nicotinoyl moiety into various molecules.[2] The hydrochloride salt form enhances its stability.[3]
| Property | Value | References |
| CAS Number | 20260-53-1 | [1][4][5][6][7][8][9][10][11][12][13][14] |
| Molecular Formula | C₆H₄ClNO·HCl | [1][6][8][13][15][16] |
| Molecular Weight | 178.02 g/mol | [1][6][8][11][13][17] |
| Appearance | White to light yellow or off-white crystalline powder | [1][5][7] |
| Melting Point | 150-157 °C | [1][10][11][17][18] |
| Purity | ≥ 95% | [7][9][12][15][18][19] |
| Synonyms | Pyridine-3-carbonyl chloride hydrochloride, Nicotinic acid chloride hydrochloride | [1][12][15][16] |
Synthesis and Reactivity
This compound is typically synthesized from nicotinic acid. A common method involves the reaction of nicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often with a catalytic amount of dimethylformamide (DMF).[4][5][6] The resulting nicotinoyl chloride is highly reactive and is often used in situ for subsequent reactions.[20] It readily reacts with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively.[2][4][17] This reactivity is fundamental to its application in the synthesis of a wide array of derivatives.[17]
Applications in Research and Drug Development
This compound is a versatile reagent with broad applications in several key areas of chemical and pharmaceutical research:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases, renal disorders, and neurological conditions.[1][5][17]
-
Organic Synthesis: It is widely used for the preparation of nicotinamides, nicotinate (B505614) esters, and other heterocyclic compounds.[1][2][5] These derivatives are explored for their potential biological activities.[17]
-
Peptide Synthesis: The compound is employed in the formation of peptide bonds, making it a valuable tool in the development of therapeutic peptides.[1][2]
-
Nutraceuticals: It is also utilized in the synthesis of nutraceuticals and dietary supplements, leveraging the biological significance of nicotinic acid.[4][17]
-
Materials Science: this compound can be used to modify the properties of polymers.[4]
Experimental Protocols
Synthesis of this compound from Nicotinic Acid
This protocol describes the preparation of this compound using thionyl chloride.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
To a stirred mixture of nicotinic acid (0.2 mol) and DMF (1 mL), carefully add thionyl chloride (60 mL).[4]
-
A vigorous evolution of gas will occur, and the temperature will rise to approximately 40°C. After 30 minutes, all the nicotinic acid should be dissolved.[4]
-
Remove the excess thionyl chloride under reduced pressure (in vacuo).[4][5]
-
Add diethyl ether (200 mL) to the residue and stir.[4]
-
Filter the resulting crude product, wash it with diethyl ether, and dry it in vacuo at 40°C to yield white crystals of this compound.[4]
General Procedure for the Synthesis of Nicotinamides (Amidation)
This protocol outlines the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Substituted amine
-
Anhydrous chloroform (B151607)
Procedure:
-
Suspend this compound (0.6 moles) in anhydrous chloroform (350 cc).[16]
-
Add anhydrous triethylamine (1.2 moles) to the suspension.[16]
-
Separately, dissolve the desired amine (e.g., cysteamine, 0.35 moles) in anhydrous chloroform (150 ml).[16]
-
Add the amine solution to the this compound suspension.[16]
-
Stir the mixture for 7 hours at 60-70°C.[16]
-
After the reaction, extract the organic solution three times with water (350 cc each).[16]
-
Evaporate the organic layer to dryness under reduced pressure to obtain the crude nicotinamide (B372718) product.[16] Further purification can be achieved by recrystallization or column chromatography.
General Procedure for the Synthesis of Nicotinate Esters (Esterification)
This protocol describes the formation of a nicotinate ester from this compound and an alcohol.
Materials:
-
This compound
-
Desired alcohol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Suspend the crystalline this compound in dichloromethane.[1][5]
-
To the stirred mixture, add a solution of the desired alcohol in dichloromethane.[1][5]
-
Stir the reaction mixture for 48 hours at room temperature.[1][5]
-
Wash the reaction mixture with a saturated sodium bicarbonate solution.[1][5]
-
Dry the organic layer over magnesium sulfate (B86663) and evaporate the solvent.[1][5]
-
Purify the residue by column chromatography to obtain the nicotinate ester.[1][5]
Biological Significance and Signaling Pathways
While this compound is a synthetic reagent, its precursor, nicotinic acid, and its derivatives are intimately involved in crucial biological pathways. Nicotinic acid is a precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism.[7]
Recent research has also elucidated the role of nicotinic acid in modulating inflammatory responses. Nicotinic acid has been shown to inhibit vascular inflammation through a sirtuin 1 (SIRT1)-dependent signaling pathway.[15] It can also bind to a specific G protein-coupled receptor on adipocytes, leading to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on gene expression.[21]
The following diagrams illustrate these key concepts.
Synthesis and applications of this compound.
Signaling pathways influenced by nicotinic acid.
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage.[15][16] It is also moisture-sensitive and decomposes in contact with water.[15] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area or under an inert atmosphere.[15] Store in a dry, cool, and well-ventilated place in a tightly closed container.[15]
Conclusion
This compound is a highly valuable and reactive intermediate in organic and medicinal chemistry. Its ability to efficiently introduce the nicotinoyl moiety makes it an indispensable tool for the synthesis of a diverse range of biologically active compounds. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ejournal.um.edu.my [ejournal.um.edu.my]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. wisdomlib.org [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. US2766252A - Esters of nicotinic acid - Google Patents [patents.google.com]
- 13. Nicotinoyl chloride | C6H4ClNO | CID 82604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]
- 17. Wholesale this compound CAS:20260-53-1 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 18. KEGG PATHWAY Database [genome.jp]
- 19. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 20. benchchem.com [benchchem.com]
- 21. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
Nicotinoyl Chloride Hydrochloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinoyl chloride hydrochloride (CAS No: 20260-53-1) is a highly reactive and versatile acylating agent, serving as a critical building block in synthetic organic and medicinal chemistry. As the hydrochloride salt of the acyl chloride derivative of nicotinic acid (Vitamin B3), it is instrumental in introducing the nicotinoyl moiety into a wide array of molecules. This functionality is pivotal for the synthesis of numerous biologically active compounds, including pharmaceuticals, agrochemicals, and key intermediates for NAD+ precursors like nicotinamide (B372718) riboside (NR) and nicotinamide mononucleotide (NMN). Its high reactivity necessitates specific handling and storage conditions to ensure stability and safety. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and common reactions, and its significant applications in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. It is sensitive to moisture and will decompose in water. Due to its corrosive nature, appropriate safety precautions must be taken during handling.
| Property | Value | References |
| Molecular Formula | C₆H₄ClNO·HCl | [1] |
| Molecular Weight | 178.02 g/mol | [1] |
| CAS Number | 20260-53-1 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 151-157 °C (lit.) | [1][2] |
| Boiling Point | 215.3 °C at 760 mmHg | [1] |
| Density | 1.297 g/cm³ | [1] |
| Flash Point | 84 °C | [1] |
| Solubility | Decomposes in water | [1] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
| Sensitivity | Moisture Sensitive | [1] |
Synthesis and Purification
The most common method for synthesizing this compound is through the reaction of nicotinic acid with an excess of thionyl chloride (SOCl₂).[3] The thionyl chloride acts as both the solvent and the chlorinating agent.
General Synthesis Workflow
The synthesis process involves the activation of the carboxylic acid group of nicotinic acid to form the highly reactive acyl chloride, which is stabilized as its hydrochloride salt.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on an industrial-scale synthesis method which provides a high yield.[3][4]
Materials:
-
Nicotinic acid (3.00 g, 24.4 mmol)
-
Thionyl chloride (10 mL, 138 mmol)
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Vacuum distillation apparatus
-
Buchner funnel and filter paper
Procedure:
-
Under anhydrous conditions and in a well-ventilated fume hood, suspend nicotinic acid in thionyl chloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 77-78 °C) for 2-3 hours. Gaseous byproducts (SO₂ and HCl) will evolve. The reaction is complete when gas evolution ceases and the solid has dissolved.[2][3]
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator or vacuum distillation. This will yield a light yellow solid crude product.[2][4]
-
To the crude solid, add anhydrous diethyl ether and reflux the mixture for 1 hour. This step removes residual thionyl chloride and helps to precipitate the hydrochloride salt.[3][4]
-
Cool the mixture and collect the near-white solid product by filtration using a Buchner funnel.
-
Wash the solid with fresh anhydrous diethyl ether and dry under vacuum to yield pure this compound. A typical yield is around 96%.[2][4]
Key Reactions and Applications in Drug Development
This compound is a cornerstone intermediate for introducing the nicotinoyl group, which is present in many pharmacologically active molecules. Its primary reactions involve nucleophilic acyl substitution.
Role in Synthetic Chemistry Workflow
The compound serves as an activated form of nicotinic acid, readily reacting with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively. This is a fundamental step in the synthesis of many pharmaceutical compounds.[3]
Caption: Role of Nicotinoyl Chloride HCl in the synthesis of APIs.
Experimental Protocol: Amidation (Synthesis of Nicotinamides)
This protocol describes the reaction of nicotinoyl chloride with a primary amine to form a nicotinamide derivative.[5][6]
Materials:
-
This compound
-
Primary or secondary amine (e.g., cysteamine, mono-thiocarbohydrazone)
-
Anhydrous solvent (e.g., Dichloromethane (B109758) (CH₂Cl₂), Chloroform, THF)
-
Base (e.g., Triethylamine (Et₃N), Pyridine)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve or suspend the this compound in the chosen anhydrous solvent in a round-bottom flask.
-
In a separate flask, dissolve the amine and an equivalent amount of the base (to neutralize the generated HCl) in the same anhydrous solvent.
-
Cool the amine solution in an ice bath.
-
Slowly add the nicotinoyl chloride solution dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-7 hours. The reaction can be gently heated (e.g., 40-70 °C) to drive it to completion.[5][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the workup typically involves filtering any precipitated hydrochloride salt and washing the organic solution with water and/or dilute acid/base to remove impurities.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude amide product.
-
Purify the product by crystallization or column chromatography as needed.[5]
Experimental Protocol: Esterification (Synthesis of Nicotinate Esters)
This protocol details the synthesis of a nicotinate ester by reacting this compound with an alcohol.[7][8]
Materials:
-
This compound
-
Alcohol (e.g., 4-p-t-butylphenoxy-1-butanol)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Stirring apparatus
Procedure:
-
Suspend the this compound in anhydrous dichloromethane in a flask with stirring.
-
In a separate container, dissolve the desired alcohol in anhydrous dichloromethane.
-
Add the alcohol solution to the stirred suspension of this compound.
-
Stir the mixture at room temperature for an extended period (e.g., 48 hours).[8]
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent to obtain the crude ester.
-
Purify the product using silica (B1680970) gel column chromatography.[7][8]
Analytical Methods for Characterization
The purity and identity of this compound and its derivatives are typically confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Observations | References |
| ¹H NMR Spectroscopy | Structural Elucidation | Characteristic peaks for the pyridine (B92270) ring protons. | [9][10] |
| ¹³C NMR Spectroscopy | Structural Confirmation | Signals corresponding to the carbonyl carbon and the carbons of the pyridine ring. | [10] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Strong absorption band for the C=O stretch of the acyl chloride, and characteristic bands for the aromatic ring. | |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | A single major peak under appropriate chromatographic conditions indicates high purity. | [11] |
| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the mass-to-charge ratio, confirming the molecular weight of the compound and its fragments. | [9] |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazard Classification: Skin Corrosion/Irritation, Category 1B. Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Handle only in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Keep away from moisture, strong bases, and strong oxidizing agents.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is an indispensable reagent for researchers and professionals in drug development and synthetic chemistry. Its ability to efficiently introduce the nicotinoyl moiety makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. Understanding its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its safe and effective use in the laboratory and in industrial applications. The provided protocols offer a solid foundation for the practical application of this versatile chemical building block.
References
- 1. Cas 20260-53-1,this compound | lookchem [lookchem.com]
- 2. This compound | 20260-53-1 [chemicalbook.com]
- 3. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
- 4. CN1234690C - Nicotinic acid ester of resveratrol and its synthetic method - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound(20260-53-1) 1H NMR spectrum [chemicalbook.com]
- 10. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Nicotinoyl Chloride Hydrochloride from Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of nicotinoyl chloride hydrochloride from nicotinic acid. This compound is a critical intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. This document details the prevalent synthetic methodologies, reaction mechanisms, and purification techniques, supported by quantitative data and detailed experimental protocols.
Introduction
This compound, the hydrochloride salt of the acyl chloride derivative of nicotinic acid (Vitamin B3), is a highly reactive and essential building block in organic synthesis. Its utility stems from the facile introduction of the nicotinoyl moiety into various molecular scaffolds. The formation of the hydrochloride salt is a common strategy to enhance the stability of the otherwise moisture-sensitive acyl chloride, facilitating its storage and handling[1]. This guide will focus on the most common and efficient methods for its preparation, primarily through the use of thionyl chloride, and will also provide a comparative analysis with other chlorinating agents.
Synthetic Methodologies
The conversion of nicotinic acid to this compound is typically achieved by reacting the carboxylic acid with a chlorinating agent. The most widely employed reagent for this transformation is thionyl chloride (SOCl₂). Alternative reagents include oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅).
Synthesis using Thionyl Chloride
The reaction of nicotinic acid with thionyl chloride is the most common and industrially scalable method for producing this compound[1]. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Scheme:
References
A Technical Guide to the Solubility of Nicotinoyl Chloride Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of nicotinoyl chloride hydrochloride, a key intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1] Due to its high reactivity and sensitivity to moisture, it is most commonly available as a hydrochloride salt, which enhances its stability by preventing decomposition that can occur when the basic pyridine (B92270) moiety is exposed to moisture.[2] Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and ensuring efficient synthesis of nicotinamide (B372718) derivatives and other target molecules.
While comprehensive quantitative solubility data is limited in publicly available literature, this document synthesizes known qualitative information, provides a representative experimental protocol for solubility determination, and contextualizes the compound's relevance through biochemical and procedural diagrams.
General Workflow for Solubility Determination
The following diagram illustrates a standard experimental workflow for determining the solubility of a compound like this compound. This method is adapted from established protocols for related organic acids and emphasizes the need for anhydrous conditions due to the compound's moisture sensitivity.[1][3]
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
Representative Experimental Protocol: Gravimetric Solubility Determination
This protocol describes a standard method for accurately determining the solubility of this compound in an organic solvent under anhydrous conditions.
1. Materials and Equipment:
-
This compound (purity >95%)
-
Anhydrous organic solvent of choice (e.g., Dichloromethane, Chloroform, Acetonitrile)
-
20 mL glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Gas-tight glass syringes with sub-micron (e.g., 0.22 µm) PTFE filters
-
Inert gas supply (Nitrogen or Argon)
-
Drying oven
2. Procedure:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Sample Addition: Add an excess amount of this compound to a pre-weighed vial to ensure that a saturated solution is formed. The presence of undissolved solid is essential.
-
Solvent Addition: Add a known volume (e.g., 10 mL) of the anhydrous organic solvent to the vial. Seal the vial tightly.
-
Equilibration: Place the sealed vial in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure the solution reaches equilibrium.[3]
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to let the excess solid settle completely.[3]
-
Sampling: Carefully withdraw a sample of the clear supernatant using a dried, gas-tight syringe equipped with a PTFE filter. This prevents any undissolved solid from being transferred.
-
Analysis: Dispense a precisely weighed aliquot of the saturated solution into a pre-weighed vial. Evaporate the solvent under a gentle stream of inert gas.
-
Calculation: Once the solvent is fully evaporated, weigh the vial containing the solid residue. The solubility is calculated by the difference in mass and expressed in units such as g/100 mL or mg/mL.
Solubility Data
Quantitative solubility data for this compound is scarce. However, its use in various synthetic procedures provides qualitative insights into its behavior in different organic solvents. The following table summarizes available data.
| Solvent | Temperature (°C) | Solubility | Data Type | Source / Context |
| Water | Ambient | Decomposes | Qualitative | [1][4] |
| Methanol | Not Specified | 50 mg/mL | Quantitative* | [5] |
| Chloroform (Anhydrous) | 60-70°C | Forms a suspension at ~0.24 g/mL | Procedural | [6] |
| Dichloromethane (DCM, Anhydrous) | 0°C to Room Temp. | Soluble enough for reaction | Qualitative | [7] |
| Dioxane | Not Specified | Used as a reaction solvent | Qualitative | [6] |
| Tetrahydrofuran (THF) | Not Specified | Used as a reaction solvent | Qualitative | [6] |
| N,N-Dimethylformamide (DMF) | Not Specified | Used as a reaction solvent | Qualitative | [6] |
| tert-Amyl alcohol | 50°C | Used as a reaction medium | Qualitative | [8] |
*Note: The quantitative data provided is for the isomer Isothis compound (CAS 39178-35-3) and should be considered as an estimate for this compound (CAS 20260-53-1).
Biochemical Context: Role in Nicotinamide Derivative Synthesis
This compound is a synthetic precursor derived from nicotinic acid (Vitamin B3). Nicotinic acid is vital for cellular metabolism as it is converted into nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in redox reactions. The synthesis of novel nicotinamide derivatives, which often starts from this compound, is an area of intense research due to their extensive biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[8][9]
Caption: Simplified pathway from Nicotinic Acid to the coenzyme NAD+.
References
- 1. lookchem.com [lookchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 20260-53-1 [m.chemicalbook.com]
- 5. 异烟酰氯 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Challenges of a Reactive Intermediate: A Technical Guide to the Stability and Storage of Nicotinoyl Chloride Hydrochloride
For Immediate Release
[CITY, STATE] – [Date] – This technical guide provides an in-depth analysis of the stability and storage of nicotinoyl chloride hydrochloride, a critical reagent for researchers, scientists, and professionals in drug development and organic synthesis. Due to its reactive nature, understanding the factors that influence its stability is paramount for ensuring experimental reproducibility, product purity, and safety. This document outlines the inherent instability of this compound, its degradation pathways, recommended storage and handling protocols, and general methodologies for its stability assessment.
Executive Summary
This compound is a highly reactive acyl chloride that is widely used as a building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility is derived from the electrophilic nature of the acyl chloride group, which readily participates in nucleophilic acyl substitution reactions. However, this high reactivity also renders the compound susceptible to degradation, primarily through hydrolysis. This guide emphasizes the critical importance of stringent storage and handling procedures to maintain the integrity of the compound. The hydrochloride salt form offers enhanced stability compared to the free base by reducing the nucleophilicity of the pyridine (B92270) nitrogen, yet careful handling remains essential.
Physicochemical Properties and Inherent Instability
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1. The primary driver of its instability is the presence of the highly electrophilic acyl chloride functional group, which is readily attacked by nucleophiles, most notably water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₆H₄ClNO · HCl | |
| Molecular Weight | 178.02 g/mol | |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 151-157 °C (decomposes) | [1][2] |
| Solubility | Decomposes in water | [1][2] |
Degradation Pathways
The principal degradation pathway for this compound is hydrolysis. In the presence of moisture, the acyl chloride is rapidly converted to nicotinic acid hydrochloride. This reaction is often autocatalytic as the hydrogen chloride produced can further promote the degradation of other molecules.
Upon exposure to high temperatures, this compound can also decompose, releasing hazardous gases including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.
Stability and Recommended Storage
Due to its sensitivity to moisture, the stability of this compound is critically dependent on its storage conditions. The following table summarizes the key factors affecting its stability and the recommended storage protocols.
Table 2: Factors Affecting Stability and Recommended Storage Conditions
| Factor | Impact on Stability | Recommended Storage Condition | Citations |
| Moisture/Humidity | Highly sensitive; readily hydrolyzes to nicotinic acid hydrochloride. | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. | [3] |
| Temperature | Elevated temperatures can lead to thermal decomposition. | Store in a cool environment. Refrigeration (2-8 °C) is often advised. | [1][2] |
| Light | While not as critical as moisture, protection from light is good practice for all reactive chemicals. | Store in an opaque or amber container. | |
| Incompatible Materials | Reacts with strong oxidizing agents and strong bases. | Store away from incompatible materials. |
Experimental Protocols for Stability Assessment
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate degradation products.
Table 3: General Protocol for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a range of acidic solutions (e.g., 0.1 M to 1 M HCl) and monitor for degradation over time at room and elevated temperatures. |
| Base Hydrolysis | Dissolve the compound in a range of basic solutions (e.g., 0.1 M to 1 M NaOH) and monitor for degradation over time at room and elevated temperatures. |
| Oxidation | Expose the compound to an oxidizing agent, such as hydrogen peroxide (3-30%), and monitor for degradation. |
| Thermal Degradation | Heat the solid compound at various temperatures (e.g., in 10°C increments above the recommended storage temperature) and analyze for decomposition products. |
| Photostability | Expose the solid compound to controlled light conditions (as per ICH Q1B guidelines) and assess for degradation. |
Analytical Methodology
Due to the high reactivity of this compound, direct analysis by techniques like reverse-phase HPLC can be challenging. A common strategy is to use a derivatization approach to convert the acyl chloride into a more stable derivative prior to analysis.
Handling and Safety Precautions
This compound is a corrosive substance that causes severe skin burns and eye damage. It is also a lachrymator. Therefore, strict safety protocols must be followed during handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A full-face respirator may be necessary if dust is generated.
-
Ventilation: Handle only in a well-ventilated area, preferably in a fume hood.
-
Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable, closed container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
The stability of this compound is a critical consideration for its effective use in research and development. Its high reactivity, particularly its sensitivity to moisture, necessitates stringent storage and handling procedures. By adhering to the guidelines outlined in this document, researchers can minimize degradation, ensure the quality and integrity of the reagent, and maintain a safe laboratory environment. Further quantitative studies are warranted to establish precise degradation kinetics under various conditions, which would be invaluable to the scientific community.
References
An In-depth Technical Guide to the Safe Handling of Nicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information for Nicotinoyl chloride hydrochloride (CAS No: 20260-53-1), a compound frequently utilized in pharmaceutical synthesis and research. Due to its hazardous nature, a thorough understanding and strict adherence to safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is a corrosive solid that causes severe skin burns and eye damage.[1][2][3][4][5] The substance is also moisture-sensitive and may decompose in contact with water.[2]
Signal Word: Danger[1][2][3][4][5]
Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Appearance | Off-white powder solid[1][2][6] |
| Molecular Formula | C6H4ClNO · HCl[2][3][6] |
| Molecular Weight | 178.02 g/mol [2][3] |
| Melting Point | 151 - 156 °C / 303.8 - 312.8 °F[1][6] |
| Boiling Point | No information available[1][6] |
| Solubility | Reacts with water[1] |
| Stability | Moisture sensitive[1][2] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for the safe handling of this compound.
| Control Parameter | Recommendation |
| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers must be close to the workstation.[1] Handle in a closed system or provide appropriate exhaust ventilation.[1][5] |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[1][7] |
| Skin Protection | Wear protective gloves and impervious clothing.[1][3][7] Handle with gloves, inspecting them prior to use.[3] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] |
Experimental Protocols: Safe Handling and Emergency Procedures
4.1. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust, fume, gas, mist, vapors, or spray.[1] Wash hands and any exposed skin thoroughly after handling.[1] Use only in a well-ventilated area.[1]
-
Storage: Store in a cool, dry, and well-ventilated place.[3][5][7] Keep containers tightly closed and store under an inert atmosphere due to its hygroscopic nature.[3][5] Store locked up.[1][2][5] Incompatible materials include strong oxidizing agents and strong bases.[1]
4.2. First Aid Measures Immediate medical attention is required in case of exposure.[1][2]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2][3] Remove contact lenses if present and easy to do.[1][4] Continue rinsing and seek immediate medical attention.[1][2][3][4]
-
Skin Contact: Take off immediately all contaminated clothing.[1][2][4] Rinse skin with water/shower.[1][2][4] Wash off with soap and plenty of water.[1][3] Seek immediate medical attention.[1][2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][3][4] If not breathing, give artificial respiration.[2][3] Seek immediate medical attention.[1][2]
-
Ingestion: Rinse mouth.[1][3][4] Do NOT induce vomiting.[1][2][4] Never give anything by mouth to an unconscious person.[2][3] Call a physician or poison control center immediately.[4]
4.3. Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[1][2][3] Use personal protective equipment as required.[1][3] Evacuate personnel to safe areas.[3]
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[1][2][3] Avoid creating dust.[3] Do not let the product enter drains.[3]
4.4. Disposal Considerations
-
Dispose of contents/container to an approved waste disposal plant.[1][2][5] Disposal should be in accordance with applicable laws and regulations.[3][4]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1][3] It is classified as causing severe skin burns and eye damage based on its chemical properties.[3] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[3]
Visualization of Safety Protocols
The following diagrams illustrate the key relationships in the safe handling and emergency response protocols for this compound.
References
The Synthesis of Nicotinoyl Chloride Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the preparation of nicotinoyl chloride free base, a critical reagent in organic synthesis and pharmaceutical development. This document details various synthetic routes, presents quantitative data in a structured format, and outlines detailed experimental protocols. Furthermore, it includes essential information on the stability, handling, and safety precautions associated with this reactive compound.
Introduction
Nicotinoyl chloride, the acyl chloride derivative of nicotinic acid (Vitamin B3), is a key building block for the synthesis of a wide array of pharmaceutical compounds and other fine chemicals.[1] Its high reactivity makes it an excellent acylating agent for introducing the nicotinoyl moiety into various molecular scaffolds.[1] However, the inherent basicity of the pyridine (B92270) ring can lead to self-condensation and decomposition, particularly in the presence of moisture.[2] Consequently, nicotinoyl chloride is frequently prepared and stored as its more stable hydrochloride salt.[1][2] This guide focuses on the preparation of the nicotinoyl chloride free base, a form often desired for specific synthetic applications where the presence of the hydrochloride is undesirable.
Synthetic Methodologies
The preparation of nicotinoyl chloride from nicotinic acid is typically achieved through the use of various chlorinating agents. The choice of reagent can significantly impact reaction conditions, yield, and the purity of the final product. The most common methods are summarized below.
Thionyl Chloride (SOCl₂)
The reaction of nicotinic acid with thionyl chloride is a widely employed method for the synthesis of nicotinoyl chloride.[1][3][4] An excess of thionyl chloride is often used to drive the reaction to completion.[1] The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which necessitates performing the reaction in a well-ventilated fume hood.[1][5] The generated HCl reacts with the pyridine nitrogen to form nicotinoyl chloride hydrochloride in situ.[5]
A general reaction scheme is as follows:
Nicotinic Acid + SOCl₂ → this compound + SO₂ + HCl
To obtain the free base, a subsequent neutralization step would be required, or a modified procedure starting from a salt of nicotinic acid can be employed to avoid the formation of the hydrochloride salt.[5]
Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is a milder alternative to thionyl chloride and can be used for the preparation of nicotinoyl chloride, often with a catalytic amount of dimethylformamide (DMF).[5][6] This method can be advantageous for sensitive substrates. The reaction between the potassium salt of nicotinic acid and oxalyl chloride in an anhydrous solvent like benzene (B151609) has been reported to yield the free base of nicotinoyl chloride directly.[2][7]
The reaction proceeds as follows:
Potassium Nicotinate (B505614) + (COCl)₂ → Nicotinoyl Chloride + CO + CO₂ + KCl
Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is another effective chlorinating agent for the conversion of carboxylic acids to acid chlorides.[8] The reaction with nicotinic acid yields nicotinoyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts.[8] However, this method may lead to the formation of phosphorylated byproducts and generally results in lower yields compared to the thionyl chloride method.[1]
The reaction is represented as:
Nicotinic Acid + PCl₅ → Nicotinoyl Chloride + POCl₃ + HCl
Quantitative Data Summary
The following table summarizes the quantitative data from various reported methods for the preparation of nicotinoyl chloride. It is important to note that yields can vary based on the specific reaction conditions and scale.
| Chlorinating Agent | Starting Material | Solvent | Reaction Conditions | Yield (%) | Reference |
| Thionyl Chloride | Nicotinic Acid | Toluene (B28343) | Reflux, 3 hours | Not specified | [9] |
| Thionyl Chloride | Nicotinic Acid | Dichloromethane | Not specified | Not specified | [3] |
| Thionyl Chloride | Nicotinic Acid | Tetrahydrofuran | Reflux, 3 hours | Not specified | [4] |
| Thionyl Chloride | Potassium Nicotinate | Toluene/Xylene | Reflux, 3 hours | Not specified | [5] |
| Oxalyl Chloride | Potassium Nicotinate | Benzene | 0°C to boiling | 85 | [7] |
| Phosphorus Pentachloride | Nicotinic Acid | Carbon Tetrachloride | Reflux, 2 hours | 87.5 | [8] |
Experimental Protocols
Preparation of Nicotinoyl Chloride Free Base via Potassium Nicotinate and Thionyl Chloride
This method avoids the initial formation of the hydrochloride salt.[5]
Step 1: Preparation of Potassium Nicotinate
-
Dissolve 1 equivalent of potassium hydroxide (B78521) (KOH) in methanol (B129727).
-
Add 1 equivalent of nicotinic acid to the methanolic KOH solution.
-
Evaporate the methanol to dryness to obtain potassium nicotinate.
Step 2: Synthesis of Nicotinoyl Chloride
-
Suspend the dried potassium nicotinate in an excess of thionyl chloride.
-
Add a catalytic amount (2-3 drops) of dimethylformamide (DMF).
-
Heat the mixture under reflux for approximately 3 hours.
-
After cooling, add an equal volume of dry toluene or xylene.
-
Filter the mixture to remove the precipitated potassium chloride (KCl).
-
Wash the solid residue with dry toluene.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the free base of nicotinoyl chloride. The product is often used without further purification.[5]
Preparation of Nicotinoyl Chloride Free Base via Potassium Nicotinate and Oxalyl Chloride
This procedure provides a high yield of the free base.[7]
-
Suspend 16.1 g of dry, powdered potassium nicotinate in 75 ml of dry benzene in a flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath.
-
Slowly add a solution of 12.5 g of oxalyl chloride in 25 ml of dry benzene to the stirred suspension.
-
After the addition is complete, continue stirring for 15-20 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature, then heat to boiling over 30 minutes.
-
Cool the reaction mixture and filter to remove the potassium chloride precipitate.
-
Remove the solvent from the filtrate under vacuum.
-
Distill the residue to obtain nicotinoyl chloride.
Preparation of this compound and Subsequent Use
This is a common method where the hydrochloride is generated and can be used directly in subsequent reactions with the addition of a base.[3][4]
-
Suspend nicotinic acid (e.g., 100 g, 0.81 mol) in thionyl chloride (e.g., 280 ml).[3]
-
Heat the mixture at reflux for 2 hours.[3]
-
Remove the excess thionyl chloride under vacuum to obtain the crystalline this compound.[3]
-
For subsequent reactions, the hydrochloride salt can be suspended in a suitable solvent (e.g., dichloromethane), and a base such as triethylamine (B128534) or pyridine is added to neutralize the HCl and facilitate the reaction with a nucleophile.[4][10]
Mandatory Visualizations
// Node Definitions start [label="Nicotinic Acid + KOH\nin Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; potassium_nicotinate [label="Potassium Nicotinate", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Thionyl Chloride (excess)\n+ DMF (cat.)\nReflux, 3h", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filtration\n(remove KCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporation [label="Evaporation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Nicotinoyl Chloride\nFree Base", shape=component, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> potassium_nicotinate [label="Evaporation"]; potassium_nicotinate -> reaction; reaction -> filtration [label="Add Toluene/Xylene"]; filtration -> evaporation; evaporation -> product; } caption: Synthesis of Nicotinoyl Chloride Free Base via Thionyl Chloride.
// Node Definitions start [label="Potassium Nicotinate\nin Benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Oxalyl Chloride\n0°C to boiling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filtration\n(remove KCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporation [label="Solvent Removal\n(vacuum)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; distillation [label="Distillation", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Nicotinoyl Chloride\nFree Base", shape=component, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> reaction; reaction -> filtration; filtration -> evaporation; evaporation -> distillation; distillation -> product; } caption: Synthesis of Nicotinoyl Chloride Free Base via Oxalyl Chloride.
// Node Definitions free_base [label="Nicotinoyl Chloride\nFree Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrochloride [label="Nicotinoyl Chloride\nHydrochloride", fillcolor="#34A853", fontcolor="#FFFFFF"]; moisture [label="Moisture\n(H₂O)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; decomposition [label="Decomposition to\nNicotinic Acid HCl", fillcolor="#5F6368", fontcolor="#FFFFFF"]; stability [label="Increased Stability", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges free_base -> decomposition [label="hydrolysis", color="#EA4335"]; moisture -> decomposition [color="#4285F4"]; hydrochloride -> stability [color="#34A853"]; } caption: Stability of Nicotinoyl Chloride Forms.
Stability, Handling, and Safety
Stability: The free base of nicotinoyl chloride is highly sensitive to moisture and can hydrolyze back to nicotinic acid.[2][10] It is for this reason that it is often converted to its more stable hydrochloride salt for storage.[1][2] The hydrochloride salt is less susceptible to hydrolysis.[2] When working with the free base, it is crucial to maintain anhydrous conditions.
Handling: Nicotinoyl chloride and its hydrochloride salt are corrosive and cause severe skin burns and eye damage.[11] Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[11][12] Avoid inhalation of dust and contact with skin and eyes.[11]
Storage: Store nicotinoyl chloride (both free base and hydrochloride salt) in a tightly closed container in a dry, cool, and well-ventilated area.[11][13] It should be stored under an inert atmosphere to prevent degradation from moisture.[13]
References
- 1. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
- 2. inorganic chemistry - Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. ejournal.um.edu.my [ejournal.um.edu.my]
- 9. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Reaction Mechanism of Nicotinoyl Chloride Hydrochloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinoyl chloride hydrochloride is a pivotal reagent in synthetic chemistry, serving as a versatile precursor for the introduction of the nicotinoyl moiety into a wide array of molecules. This guide provides a comprehensive examination of the core reaction mechanisms between this compound and various nucleophiles, including amines, alcohols, and thiols. Detailed experimental protocols, quantitative data on reaction parameters, and mechanistic visualizations are presented to offer a thorough understanding for researchers in drug discovery and chemical development.
Introduction
Nicotinoyl chloride, in its more stable hydrochloride salt form, is an activated derivative of nicotinic acid (Vitamin B3). Its high reactivity makes it an excellent acylating agent for the synthesis of amides, esters, and thioesters, many of which are of significant interest in medicinal chemistry and materials science. The general reaction proceeds via a nucleophilic acyl substitution mechanism. The presence of the hydrochloride on the pyridine (B92270) nitrogen enhances the stability and handling of the otherwise highly moisture-sensitive acyl chloride.
The Core Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction pathway for this compound with nucleophiles is a two-step addition-elimination process.
-
Nucleophilic Attack: The nucleophile (Nu-H), possessing a lone pair of electrons (e.g., on a nitrogen, oxygen, or sulfur atom), attacks the electrophilic carbonyl carbon of the nicotinoyl chloride. This initial attack results in the formation of a transient tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group. Subsequently, a base, which can be an external base like triethylamine (B128534) or even a second equivalent of the nucleophile, deprotonates the nucleophilic atom to yield the final acylated product and a hydrochloride salt of the base.
The overall reaction can be summarized as follows:
This compound + Nucleophile → Nicotinoyl-Nucleophile Adduct + HCl
Due to the acidic nature of the this compound and the generation of HCl as a byproduct, a stoichiometric amount of a non-nucleophilic base is typically required to neutralize the acid and drive the reaction to completion.
Reaction with Amine Nucleophiles: Synthesis of Nicotinamides
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of nicotinamides.
Mechanism of Nicotinamide (B372718) Formation
The lone pair of electrons on the nitrogen atom of the amine initiates the nucleophilic attack on the carbonyl carbon of the nicotinoyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride ion, followed by deprotonation of the nitrogen, yields the corresponding N-substituted nicotinamide.
Caption: Reaction pathway for nicotinamide synthesis.
Quantitative Data for Nicotinamide Synthesis
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cysteamine | Triethylamine | Chloroform | 60-70 | 7 | High (not specified) | [1] |
| Mono-thiocarbohydrazones | Triethylamine | Dichloromethane (B109758) | RT then 40 | 4 | 52-84 | [2] |
| Aniline (B41778) | Pyridine | Pyridine (reflux) | Reflux | Not specified | Good (not specified) | [3] |
| Substituted Anilines | DCC | Ethanol | Reflux | 5 | 86 | [4] |
| Piperazine (to form 1,4-dinicotinoylpiperazine) | Triethylamine | Dichloromethane | RT | 4-6 | High (not specified) |
Detailed Experimental Protocol: Synthesis of N-Aryl Nicotinamide
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 equivalent) and a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 - 1.5 equivalents) or pyridine, to the solution and stir.
-
Addition of this compound: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC monitoring until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[4]
Reaction with Alcohol Nucleophiles: Synthesis of Nicotinate (B505614) Esters
This compound readily reacts with primary, secondary, and phenolic alcohols to form the corresponding nicotinate esters.
Mechanism of Nicotinate Ester Formation
The reaction proceeds through the same nucleophilic acyl substitution mechanism. The lone pair on the alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. The subsequent steps mirror those of amide formation, leading to the ester product.
Caption: Reaction pathway for nicotinate ester synthesis.
Quantitative Data for Nicotinate Ester Synthesis
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-p-t-butylphenoxy-1-butanol | None specified | Dichloromethane | Not specified | 48 | 45 | |
| Pentafluorophenol | Triethylamine | THF | RT | 12 | 97 | [2] |
| 4-Nitrophenol | Triethylamine | THF | RT | 12 | 54 | [2] |
| Choline Chloride | Pyridine | Pyridine | 100 | Not specified | 38 | [5] |
| Choline Chloride | None specified | Dimethylformamide | 70 | 0.5 | 96 | [5] |
Detailed Experimental Protocol: Synthesis of a Nicotinate Ester
-
Setup: Suspend this compound (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere.
-
Nucleophile Addition: To the stirred suspension, add a solution of the desired alcohol (1.0-1.2 equivalents) in the same solvent. If the alcohol is less reactive, the addition of a non-nucleophilic base like triethylamine (1.1 equivalents) is recommended.
-
Reaction: Stir the mixture at room temperature or with gentle heating as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography or recrystallization.
Reaction with Thiol Nucleophiles: Synthesis of Nicotinate Thioesters
While less commonly reported, this compound can react with thiols to produce nicotinoyl thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, which can influence reaction rates.
Mechanism of Nicotinate Thioester Formation
The mechanism is analogous to that of amines and alcohols, with the sulfur atom of the thiol acting as the nucleophile.
Caption: Reaction pathway for nicotinate thioester synthesis.
Quantitative Data for Nicotinate Thioester Synthesis
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cysteamine | Triethylamine | Chloroform | 60-70 | 7 | High (not specified) | [1] |
Note: Cysteamine contains both an amine and a thiol group. The reaction conditions provided likely favor acylation at the more nucleophilic amine.
Detailed Experimental Protocol: Synthesis of a Nicotinate Thioester
-
Setup: In a dry flask under an inert atmosphere, dissolve the thiol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF or DCM).
-
Reagent Addition: Cool the solution to 0 °C and slowly add a solution of this compound (1.05 equivalents) in the same solvent.
-
Reaction: Allow the reaction to proceed at 0 °C or warm to room temperature, monitoring by TLC.
-
Work-up and Purification: Follow the general work-up and purification procedures outlined for the synthesis of nicotinamides and nicotinate esters.
Conclusion
This compound is a highly effective reagent for the acylation of a diverse range of nucleophiles. The core reaction mechanism is a consistent nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. The choice of nucleophile, base, solvent, and temperature can be tailored to optimize the synthesis of the desired nicotinamide, nicotinate ester, or nicotinate thioester. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for the application of this versatile reagent in research and development.
References
- 1. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]
- 2. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. US3337569A - Method of producing o-nicotinoylcholine chloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Nicotinoyl Chloride Hydrochloride via Thionyl Chloride Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of nicotinoyl chloride hydrochloride from nicotinic acid using thionyl chloride. This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1] The protocols described herein are based on established literature procedures and offer variations in reaction conditions to accommodate different laboratory settings and desired purity levels. This guide includes a summary of quantitative data, detailed experimental procedures, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For the preparation of nicotinoyl chloride, the use of thionyl chloride (SOCl₂) is a common and effective method. The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The resulting nicotinoyl chloride is typically isolated as its hydrochloride salt, which enhances its stability and simplifies handling, as the free acyl chloride is highly reactive and sensitive to moisture.[2] This protocol outlines the synthesis, purification, and characterization of this compound.
Data Summary
The following table summarizes quantitative data from various reported protocols for the synthesis of this compound. This allows for a comparative overview of different reaction conditions and their resulting yields.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 | Protocol 4 |
| Starting Material | Nicotinic Acid | Nicotinic Acid | Nicotinic Acid | Nicotinic Acid |
| Reagent | Thionyl Chloride | Thionyl Chloride | Thionyl Chloride | Thionyl Chloride |
| Solvent | None (excess SOCl₂) | Toluene (B28343) | Tetrahydrofuran (THF) | None (excess SOCl₂) |
| Catalyst | None | Dimethylformamide (DMF) | None | Dimethylformamide (DMF) |
| Molar Ratio (Acid:SOCl₂) | 1 : 4.3 (approx.)[3] | 1 : 1 (with excess)[4] | 1 : 4[5] | 1 : 15 (approx.)[6] |
| Reaction Temperature | Reflux | Reflux | Reflux | 78 °C (Reflux)[6] |
| Reaction Time | 2 hours[3] | 3 hours[4] | 3 hours[5] | 3 hours[6] |
| Purification Method | Removal of excess SOCl₂ in vacuo, suspension in CH₂Cl₂[3] | Removal of excess SOCl₂ in vacuo, trituration with ether[7] | Distillation of excess SOCl₂[5] | Evaporation of excess SOCl₂, reflux with diethyl ether, filtration[1][6] |
| Yield | Not specified | Not specified | Not specified | 96.0%[6] |
| Product Form | Crystalline acid chloride hydrochloride[3] | Solid[7] | Distillation residue[5] | Near-white solid[1] |
Experimental Protocols
Important Safety Note: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).[1] Thionyl chloride is corrosive and reacts violently with water.[8] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All glassware must be thoroughly dried before use to prevent decomposition of the reagent and product.
Protocol 1: Neat Reaction with Excess Thionyl Chloride
This protocol is a straightforward method that utilizes an excess of thionyl chloride as both the reagent and the solvent.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (B109758) (CH₂Cl₂) (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide (B78521) solution), add nicotinic acid (e.g., 100 g, 0.81 mol).
-
Carefully add an excess of thionyl chloride (e.g., 280 ml).
-
Heat the mixture to reflux and maintain for 2 hours.[3] The reaction mixture will become a clear solution as the nicotinic acid reacts.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (in vacuo). This will yield the crystalline this compound.[3]
-
The crude product can be washed by suspending it in a dry, inert solvent like dichloromethane to remove any remaining impurities.[3]
Protocol 2: Catalytic Synthesis in Toluene
This method employs a solvent and a catalytic amount of DMF, which can accelerate the reaction.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Dimethylformamide (DMF) (anhydrous)
-
Diethyl ether (anhydrous) (for trituration)
Procedure:
-
To a dried round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas trap, add nicotinic acid (e.g., 27 g) and anhydrous toluene (e.g., 100 cc).[4]
-
Add a catalytic amount of anhydrous DMF (e.g., 1.7 cc).[4]
-
From the dropping funnel, add thionyl chloride (e.g., 27 g) dropwise to the suspension.[4]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[4]
-
After cooling, remove the excess thionyl chloride and toluene under reduced pressure.
-
Triturate the resulting residue with anhydrous diethyl ether to obtain the solid this compound.[7]
Protocol 3: High-Yield Synthesis with Ether Purification
This protocol details a procedure that has been reported to produce a high yield of the desired product.
Materials:
-
Nicotinic acid (Niacin)
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a flask under anhydrous conditions, add nicotinic acid (e.g., 8.12 mmol) and 2 drops of anhydrous DMF to thionyl chloride (e.g., 10 mL) with vigorous stirring at 0 °C.[6]
-
Heat the reaction mixture to 78 °C and reflux for 3 hours.[6]
-
Upon completion, remove the excess thionyl chloride by evaporation under reduced pressure to yield a yellow solid.[6]
-
Add diethyl ether (e.g., 10 mL) to the solid and reflux for 1 hour.[6]
-
Filter the mixture to isolate the this compound as a white solid.[6] A reported yield for this method is 96.0%.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound using thionyl chloride.
Caption: General workflow for this compound synthesis.
Reaction Mechanism
The reaction of nicotinic acid with thionyl chloride proceeds through a nucleophilic acyl substitution. The pyridine (B92270) nitrogen gets protonated by the HCl generated in situ, leading to the hydrochloride salt.
Caption: Simplified reaction pathway for the formation of this compound.
References
- 1. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
- 2. inorganic chemistry - Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. prepchem.com [prepchem.com]
- 4. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 20260-53-1 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Thionyl chloride - Wikipedia [en.wikipedia.org]
Acylation of Primary Amines with Nicotinoyl Chloride Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of primary amines with nicotinoyl chloride hydrochloride is a fundamental and widely utilized reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This reaction provides a straightforward method for the synthesis of a diverse range of nicotinamide (B372718) derivatives. Nicotinamides, including the essential B vitamin niacinamide, are key structural motifs in numerous biologically active compounds and approved drugs.[1][2] Their derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][3][4] This document provides detailed application notes and experimental protocols for the successful acylation of primary amines using this compound.
Reaction Principle
The core of this transformation is a nucleophilic acyl substitution reaction. The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of nicotinoyl chloride. The reaction typically proceeds via an addition-elimination mechanism.[5] Due to the use of nicotinoyl chloride in its hydrochloride salt form, and the generation of hydrochloric acid as a byproduct, a base is required to neutralize the acid and facilitate the reaction.[5][6]
Applications in Drug Development
Nicotinamide derivatives are crucial in drug discovery and development. They are integral components of coenzymes like NAD+ and NADP+, which are vital for cellular metabolism and signaling pathways.[7] The synthesis of novel nicotinamide analogs allows for the exploration of structure-activity relationships (SAR) and the development of targeted therapeutics. For instance, derivatives of nicotinamide have been investigated as inhibitors of enzymes such as poly(ADP-ribose) polymerases (PARPs) for cancer therapy and as agents targeting DNA demethylases.[4][7]
Experimental Protocols
Protocol 1: General Procedure for the Acylation of Primary Amines with this compound
This protocol describes a general method for the synthesis of nicotinamides from primary amines and this compound.
Materials:
-
Primary amine
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (CH2Cl2), Tetrahydrofuran (THF), Chloroform)[3][8]
-
Tertiary amine base (e.g., Triethylamine (Et3N), Pyridine)[3][8]
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base (1.1 to 2.0 equivalents) to the solution.[8]
-
In a separate flask, suspend this compound (1.05 equivalents) in the same anhydrous solvent.
-
Slowly add the this compound suspension to the stirred amine solution at room temperature or 0 °C. The reaction can be exothermic.[9]
-
Stir the reaction mixture at room temperature for a specified time (typically ranging from 1 to 7 hours) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][8][9]
-
Upon completion, dilute the reaction mixture with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.[9]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[3][9]
Protocol 2: Synthesis of this compound from Nicotinic Acid
This compound is often prepared from nicotinic acid and thionyl chloride (SOCl2).[3][8]
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl2)
-
Anhydrous solvent (optional, e.g., Tetrahydrofuran (THF))[3]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend nicotinic acid (1.0 equivalent) in an excess of thionyl chloride (e.g., 4 equivalents).[3] An anhydrous solvent like THF can also be used.[3]
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO2 and HCl) evolution.[3]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[3][8]
-
The resulting solid residue is this compound, which can be used directly in the next step or washed with an anhydrous solvent like diethyl ether or benzene (B151609) and dried.[8]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the acylation of various primary amines with this compound.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mono-thiocarbohydrazones | Triethylamine | CH2Cl2 | Room Temp then 40 | 4 | Not specified | [3] |
| Cysteamine | Triethylamine | Chloroform | 60-70 | 7 | Not specified | [8] |
| Substituted anilines | - | Chloroform | Heat | - | Not specified | [10] |
| General Primary Amine | Pyridine/Triethylamine | DCM/THF | 0 to Room Temp | 1-2 | High | [9] |
Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism for the acylation of a primary amine with nicotinoyl chloride.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of nicotinamide derivatives.
Caption: General experimental workflow.
Troubleshooting and Safety Precautions
-
Low Yield: Ensure all reagents and solvents are anhydrous, as nicotinoyl chloride is sensitive to moisture. The purity of the this compound is also critical; it can decompose over time.[11] Consider using a slight excess of the acylating agent.
-
Reaction Not Starting: If the this compound is not dissolving, try a different solvent system like DMF.[11] Ensure the base is non-nucleophilic and present in sufficient quantity to neutralize the HCl.
-
Safety: this compound and thionyl chloride are corrosive and moisture-sensitive. Handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction with thionyl chloride produces toxic gases (SO2 and HCl) and must be performed in a well-ventilated fume hood.
References
- 1. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Nicotinoyl chloride hydrochloride reaction with aromatic amines conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction conditions and experimental protocols for the synthesis of N-aryl nicotinamides through the reaction of nicotinoyl chloride hydrochloride with aromatic amines. This reaction is a valuable tool in medicinal chemistry for the generation of novel compounds with potential therapeutic applications.
Introduction
The formation of an amide bond between an acyl chloride and an amine is a fundamental transformation in organic synthesis. The reaction of this compound with aromatic amines, a variant of the Schotten-Baumann reaction, is a widely used method for the preparation of N-aryl nicotinamides.[1][2][3][4] These compounds are of significant interest in drug discovery, with some derivatives exhibiting potent biological activities, including the inhibition of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[5]
This document outlines the general reaction conditions, provides detailed experimental protocols, and presents quantitative data for the synthesis of various N-aryl nicotinamides. Additionally, it includes a visualization of the experimental workflow and the VEGFR-2 signaling pathway, which can be targeted by these synthesized molecules.
Reaction Conditions Overview
The reaction of this compound with aromatic amines proceeds via a nucleophilic acyl substitution mechanism.[1][6] A base is required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[2][4]
Key parameters influencing the reaction include:
-
Solvent: Aprotic solvents are generally preferred to avoid hydrolysis of the acyl chloride. Common choices include dichloromethane (B109758) (DCM), chloroform, dioxane, and dimethylformamide (DMF).[7][8][9] In some cases, a biphasic system of an organic solvent and water is employed, with the base dissolved in the aqueous phase.[1][3]
-
Base: Both organic and inorganic bases can be used. Organic bases such as pyridine (B92270) and triethylamine (B128534) are frequently employed and can also serve as the solvent.[7][8][9] Inorganic bases like sodium hydroxide (B78521) or sodium carbonate are typically used in two-phase systems.[1][6]
-
Temperature: The reaction is often carried out at room temperature or slightly above.[1] However, cooling the reaction mixture, particularly during the addition of the acyl chloride, can help to control the exothermic nature of the reaction.
-
Stoichiometry: At least one equivalent of base is required to neutralize the generated HCl. In practice, a slight excess of the amine or an additional equivalent of a non-nucleophilic base is often used to drive the reaction to completion.[2][8]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various N-aryl nicotinamides and related compounds as reported in the literature.
| Aromatic Amine | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 4-Aminoacetophenone | - | - | - | - | - | [5] |
| Substituted Anilines | Dicyclohexylcarbodiimide (DCC) | Ethanol | Reflux | - | Good | [10] |
| Mono-thiocarbohydrazone | - | THF | Reflux | - | 52-84 | [11] |
| Aniline | Triethylamine | Dichloromethane | 0 °C to RT | 4-6 h | >80 | [12] |
| p-Toluidine | Triethylamine | Dichloromethane | 0 °C to RT | 4-6 h | >80 | [12] |
| p-Anisidine | Triethylamine | Dichloromethane | 0 °C to RT | 4-6 h | >80 | [12] |
| 4-Chloroaniline | Triethylamine | Dichloromethane | 0 °C to RT | 4-6 h | >80 | [12] |
| 4-Bromoaniline | Triethylamine | Dichloromethane | 0 °C to RT | 4-6 h | >80 | [12] |
| 4-Nitroaniline | Triethylamine | Dichloromethane | 0 °C to RT | 4-6 h | >80 | [12] |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Nicotinamides
This protocol provides a general procedure for the reaction of this compound with an aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Aromatic amine (1.0 - 1.5 eq)[7]
-
Base (e.g., triethylamine, pyridine) (1.0 - 1.1 eq, if the amine is not in excess)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform, DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aromatic amine in the anhydrous solvent.
-
If a separate base is used, add it to the amine solution.
-
Cool the solution in an ice bath with stirring.
-
In a separate flask, dissolve or suspend this compound in the same anhydrous solvent.
-
Slowly add the this compound solution dropwise to the cooled amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and a dilute aqueous acid solution to remove the base and any unreacted amine.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Detailed Protocol: Synthesis of N-(4-acetylphenyl)nicotinamide
This protocol is adapted from a literature procedure for the synthesis of a specific N-aryl nicotinamide (B372718).[5]
Materials:
-
Nicotinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (excess)
-
4-Aminoacetophenone (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
Step 1: Synthesis of this compound [5]
-
A mixture of nicotinic acid and an excess of thionyl chloride is heated at reflux.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation to yield this compound, which can be used in the next step without further purification.
Step 2: Synthesis of N-(4-acetylphenyl)nicotinamide [5]
-
This compound is reacted with 4-aminoacetophenone.
-
The specific solvent and base conditions would follow the general protocol, for example, using dichloromethane as the solvent and a slight excess of 4-aminoacetophenone to act as both reactant and base.
-
The reaction mixture is stirred at room temperature until completion.
-
The work-up and purification would follow the general procedure to yield the desired N-(4-acetylphenyl)nicotinamide.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of N-aryl nicotinamides.
VEGFR-2 Signaling Pathway
Many N-aryl nicotinamide derivatives have been investigated as potential inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[5] Inhibition of this pathway is a critical strategy in cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by N-aryl nicotinamides.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Esterification of Alcohols using Nicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid, a form of vitamin B3, and its derivatives are of significant interest in the pharmaceutical industry for their roles in treating dyslipidemia and their potential in other therapeutic areas.[1][2] The esterification of alcohols with nicotinoyl chloride hydrochloride is a key chemical transformation for the synthesis of nicotinic acid esters. These esters are often developed as prodrugs to improve the pharmacokinetic properties of nicotinic acid, such as enhancing bioavailability and providing sustained release, which can help mitigate side effects like flushing.[3][4]
This document provides detailed protocols for the synthesis of this compound and its subsequent use in the esterification of a range of alcohols. It includes quantitative data on reaction conditions and yields, methodologies for key experiments, and visual diagrams to illustrate the chemical workflows and the mechanism of action for nicotinic acid ester prodrugs.
Data Presentation
The esterification of alcohols with this compound is a robust reaction applicable to a variety of alcohol substrates. The reactivity generally follows the order: primary > secondary > tertiary alcohols, primarily due to steric hindrance around the hydroxyl group. The following tables summarize representative reaction conditions and yields.
Table 1: Synthesis of this compound from Nicotinic Acid
| Reagent | Molar Ratio (to Nicotinic Acid) | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Thionyl Chloride (SOCl₂) | ~4.5 | None (neat) or Toluene | Reflux (~79°C) | 2 - 8 hours | >95% | [5] |
| Phosphorus Pentachloride (PCl₅) | ~1.7 | Carbon Tetrachloride | Reflux (~77°C) | 2 hours | 87.5% | [5] |
Table 2: Esterification of Various Alcohols with this compound
| Alcohol Substrate | Alcohol Type | Base (Equivalents) | Solvent | Temperature | Reaction Time | Product Yield | Reference |
| 4-p-t-butylphenoxy-1-butanol | Primary | None specified | Dichloromethane (B109758) | Room Temp. | 48 hours | 45% (overall) | [6] |
| Resveratrol | Phenolic | Triethylamine (B128534) (~3.5) | Acetone | Reflux (60°C) | 4 hours | 82.5% | |
| Ethanol | Primary | Triethylamine/Pyridine | Dichloromethane/Toluene | Room Temp. | 2 - 4 hours | ~96% (for isonicotinate) | [5] |
| Isopropanol (B130326) | Secondary | Triethylamine/Pyridine | Dichloromethane | Room Temp. to Reflux | 4 - 12 hours | Moderate to Good (Est.) | |
| tert-Butanol (B103910) | Tertiary | Triethylamine/Pyridine | Dichloromethane | Reflux | 12 - 24 hours | Low (Est.) |
Note: Yields for isopropanol and tert-butanol are estimated based on general principles of acyl chloride reactivity, as specific literature values for their reaction with this compound were not found. Primary alcohols are highly reactive, secondary alcohols react more slowly, and tertiary alcohols are significantly hindered and may lead to lower yields or require more forcing conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step protocol first describes the formation of this compound from nicotinic acid, followed by its use in the esterification of a general alcohol.
Step 1: Synthesis of this compound
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, can be run neat)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add nicotinic acid (e.g., 100 g, 0.81 mol).
-
Carefully add an excess of thionyl chloride (e.g., 280 mL, ~4.5 eq) to the flask.[6] The reaction can also be performed in a solvent like toluene.
-
Heat the mixture to reflux (approximately 79°C for neat thionyl chloride) and maintain for 2-3 hours.[6] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride in vacuo using a rotary evaporator. This will leave the crystalline this compound as a solid residue.[6] The product is often used in the next step without further purification.
Protocol 2: General Esterification of an Alcohol with this compound
Materials:
-
This compound (from Protocol 1)
-
Alcohol (primary, secondary, or phenolic)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetone)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base and Alcohol: In a separate flask, dissolve the alcohol (1.0-1.2 eq) in anhydrous DCM. To this solution, add the tertiary amine base (2.2-2.5 eq). Note: At least two equivalents of base are required: one to neutralize the hydrochloride salt and another to scavenge the HCl produced during the esterification.
-
Reaction: Cool the suspension of this compound to 0°C using an ice bath. Slowly add the solution of the alcohol and base to the stirred suspension.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-48 hours, depending on the reactivity of the alcohol.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive secondary alcohols, gentle heating may be required.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic impurities) and then with brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure nicotinate (B505614) ester.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general two-step workflow for the synthesis of nicotinic acid esters from nicotinic acid.
Caption: General workflow for the synthesis of nicotinate esters.
Prodrug Activation and Mechanism of Action
Nicotinic acid esters function as prodrugs that undergo in vivo hydrolysis to release the active therapeutic agent, nicotinic acid. Nicotinic acid then binds to the GPR109A receptor, initiating downstream signaling cascades that lead to its lipid-modifying effects.
Caption: Prodrug activation and mechanism of nicotinic acid.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. WO2011063001A1 - Niacin prodrugs and deuterated versions thereof - Google Patents [patents.google.com]
- 4. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
Synthesis of Nicotinamide Derivatives from Nicotinoyl Chloride Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of nicotinamide (B372718) derivatives starting from nicotinoyl chloride hydrochloride. Nicotinamide and its derivatives are crucial in drug discovery, targeting a wide array of enzymes and signaling pathways involved in various pathological conditions. This guide is intended to furnish researchers with the necessary information to synthesize these valuable compounds, including reaction conditions, purification methods, and characterization data.
Introduction
Nicotinamide, an amide form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). Derivatives of nicotinamide have garnered significant interest in medicinal chemistry due to their therapeutic potential. They are known to modulate the activity of key enzymes such as Poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), and influence critical signaling cascades like the MAPK and NF-κB pathways. The synthesis of these derivatives is frequently achieved through the acylation of primary or secondary amines with this compound, a reactive acylating agent readily prepared from nicotinic acid. This process offers a versatile and efficient route to a wide variety of N-substituted nicotinamides.
General Reaction Scheme
The fundamental reaction involves the nucleophilic acyl substitution of an amine with this compound. The hydrochloride salt of nicotinoyl chloride is often used as it is a stable, crystalline solid. The reaction necessitates a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.
Step 1: Formation of this compound
This compound is typically prepared by reacting nicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)[1].
Step 2: Amide Formation
The freshly prepared or commercially available this compound is then reacted with a primary or secondary amine in the presence of a base to yield the corresponding N-substituted nicotinamide derivative[2][3].
General workflow for the synthesis of N-substituted nicotinamide derivatives.
Data Presentation: Synthesized Nicotinamide Derivatives
The following tables summarize quantitative data for a selection of nicotinamide derivatives synthesized from this compound, providing a comparative overview of yields and physical properties.
Table 1: Synthesis of N-Aryl Nicotinamide Derivatives
| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) | Reference |
| 4a | Aniline (B41778) | 86 | 246-248 | [2] |
| 4b | 4-Chloroaniline | 82 | 250-252 | [2] |
| 4c | 4-Bromoaniline | 78 | 275-277 | [2] |
| 4d | 4-Nitroaniline | 75 | 280-282 | [2] |
| 4e | 4-Methoxyaniline | 80 | 240-242 | [2] |
Table 2: Synthesis of Nicotinoyl-Mono-Thiocarbohydrazone Derivatives
| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) | Reference |
| NC 2 | 2-Pyridinylmethylene-mono-thiocarbohydrazone | 52 | 207.6 | [3] |
| NC 3 | 1-(2-Pyridinyl)ethylidene-mono-thiocarbohydrazone | 84 | 200.5 | [3] |
| NC 7 | Phenyl-methylene-mono-thiocarbohydrazone | 64 | 191 | [3] |
Experimental Protocols
The following are detailed protocols for the synthesis of representative nicotinamide derivatives.
Protocol 1: Synthesis of N-Phenylnicotinamide (4a)
This protocol describes the synthesis of an N-aryl nicotinamide derivative.
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
10% Sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
Procedure:
-
In a dry, clean four-necked round-bottom flask equipped with a magnetic stirrer, dissolve nicotinoyl chloride (1.0 eq) in dichloromethane at 5-10 °C.
-
In a separate flask, prepare a mixture of aniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Add the aniline/triethylamine mixture dropwise to the nicotinoyl chloride solution while maintaining the temperature at 5-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to 40 °C and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate (B1210297) and n-hexane as the mobile phase.
-
Upon completion, pour the crude reaction mixture into cold water.
-
Add 10 mL of a 10% saturated sodium bicarbonate solution and extract the aqueous layer with ethyl acetate.
-
Separate the organic layer and wash it with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from ethanol to yield N-phenylnicotinamide as a brown solid[2].
Characterization Data for N-phenylnicotinamide (4a):
-
Yield: 86%[2]
-
Melting Point: 246–248 °C[2]
-
IR (KBr, νmax, cm⁻¹): 3374 (N-H amidic), 3074 (=C-H aromatic), 1689 (C=O amidic)[2].
-
¹H NMR (400 MHz, CDCl₃) δppm: 10.325 (s, 1H, HN-CO), 8.873-6.845 (m, aromatic protons)[2].
-
¹³C NMR (100 MHz, CDCl₃) δppm: 167.74 (C=O)[2].
Protocol 2: Synthesis of 1-(2-Pyridinylmethylene)-5-(pyridine-3-carbonyl) Dihydrazide Thiocarbonyl Acid (NC 2)
This protocol details the synthesis of a nicotinoyl-mono-thiocarbohydrazone derivative.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
2-Pyridinylmethylene-mono-thiocarbohydrazone
-
Triethylamine (Et₃N)
-
Ethanol (for crystallization)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, ice bath, and standard laboratory glassware
Procedure: Step A: Synthesis of Nicotinoyl Chloride
-
Dissolve nicotinic acid (5 mmol) in 50 mL of THF in a 100 mL three-necked round-bottom flask.
-
Add SOCl₂ (20 mmol) dropwise over 20 minutes using a dropping funnel.
-
Heat the reaction mixture under reflux for 3 hours.
-
After the evolution of gaseous products ceases, remove the excess SOCl₂ by distillation. The residue is nicotinoyl chloride.
Step B: Amidation
-
Dissolve the resulting nicotinoyl chloride in 30 mL of dry CH₂Cl₂.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a mixture of 2-pyridinylmethylene-mono-thiocarbohydrazone (5 mmol) and triethylamine (5 mmol) in 10 mL of dry CH₂Cl₂.
-
Add this mixture dropwise to the cooled nicotinoyl chloride solution over 30 minutes. Triethylamine acts as an acid-trapping agent[3].
-
Stir the reaction mixture for 3 hours at room temperature and then for 1 hour at 40 °C.
-
Filter the resulting product, rinse with ice water, and crystallize from ethanol to obtain a slightly yellow powder[3].
Characterization Data for (NC 2):
-
Yield: 52%[3]
-
Melting Point: 207.6 °C[3]
-
IR (KBr, cm⁻¹) νmax: 3145.36 (N-H stretching of amide), 1669.80 (C=O stretching of amide), 1470.97 (C=S vibration), 1590.27 (C=N vibration)[3].
Applications in Drug Development and Signaling Pathways
Nicotinamide derivatives are being actively investigated for their therapeutic potential in a variety of diseases. Their mechanism of action often involves the modulation of key signaling pathways.
Inhibition of MAPK and NF-κB Signaling Pathways
Nicotinamide and its derivatives have been shown to possess anti-inflammatory properties by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[1][4][5]. These pathways are crucial in the cellular response to inflammatory stimuli. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines, making these compounds promising candidates for the treatment of inflammatory diseases.
Inhibition of MAPK and NF-κB pathways by nicotinamide derivatives.
Modulation of PARP and SIRT1 Activity
Poly(ADP-ribose) polymerases (PARPs) and sirtuins (e.g., SIRT1) are NAD+-dependent enzymes that play critical roles in DNA repair, genomic stability, and cellular metabolism. Nicotinamide itself is a known inhibitor of both PARPs and sirtuins[6]. The synthesis of novel nicotinamide derivatives offers the potential to develop more potent and selective inhibitors or even activators of these enzymes, which could have applications in cancer therapy and age-related diseases.
Modulation of PARP and SIRT1 by nicotinamide derivatives.
Purification and Characterization
The purification of nicotinamide derivatives is typically achieved through recrystallization or column chromatography.
-
Recrystallization: The choice of solvent is critical and depends on the solubility of the derivative. Common solvents for recrystallization include ethanol, methanol, and mixtures of polar and non-polar solvents[2]. For instance, N-(2-Amino-phenyl)-nicotinamide can be recrystallized from ethanol[3].
-
Column Chromatography: For derivatives that are difficult to crystallize or when isomeric mixtures are present, silica gel column chromatography is a powerful purification technique. A variety of solvent systems, often based on mixtures of hexane (B92381) and ethyl acetate, can be employed to achieve separation.
The characterization of the synthesized nicotinamide derivatives is essential to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the amide C=O and N-H stretches.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Elemental Analysis: This technique determines the elemental composition of the synthesized compound.
-
Melting Point Determination: The melting point is a useful indicator of the purity of a crystalline solid.
By following the protocols and utilizing the data presented in these application notes, researchers can effectively synthesize and characterize a wide range of nicotinamide derivatives for further investigation in drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. The mechanism of nicotinamide on reducing acute lung injury by inhibiting MAPK and NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide inhibits nuclear factor-kappa B translocation after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nicotinoyl Chloride Hydrochloride in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinoyl chloride hydrochloride is a reactive acyl chloride derivative of nicotinic acid (Vitamin B3). In peptide synthesis, it can be utilized to couple a nicotinoyl group to the N-terminus of a peptide chain or to the side chain of an amino acid residue such as lysine. This modification can be employed to introduce a pharmacologically active moiety, alter the peptide's solubility and pharmacokinetic properties, or provide a handle for further chemical modifications. These application notes provide an overview of its use, representative protocols for peptide coupling, and a summary of available data.
Principle of Reaction
The fundamental reaction involves the nucleophilic acyl substitution of the highly reactive acyl chloride by the free amino group of a peptide or amino acid. The reaction proceeds readily, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction. The hydrochloride salt form of nicotinoyl chloride enhances its stability for storage, and it is typically used in situ after neutralization or directly in the presence of excess base.
The general mechanism for the peptide coupling reaction is a nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group to form a stable amide (peptide) bond.
Data Presentation
Quantitative data specifically for the use of this compound in peptide coupling reactions is not extensively available in the public domain. However, data from the synthesis of nicotinamides using nicotinoyl chloride provides an indication of the achievable yields in amide bond formation.
Table 1: Synthesis Yields of Various Nicotinamides using Nicotinoyl Chloride
| Product Number | Final Product | Yield (%) |
| NC 1 | 1-[(2-Hydroxyphenyl) methyl]-5-(pyridine-3-carbonyl) Dihydrazide Thiocarbonyl Acid | 72% |
| NC 2 | 1-(2-Pyridinylmethylene)-5-(pyridine-3-carbonyl) Dihydrazide Thiocarbonyl Acid | 52% |
| NC 6 | 1-[(8-Hydroxy)-2-quinolylmethylene]-5-(pyridine-3-carbonyl) Dihydrazide Thiocarbonyl Acid | 81% |
Data extracted from a study on the synthesis of nicotinamides. Conditions may vary from peptide coupling reactions.[1]
For the purpose of comparison, the following table summarizes the performance of several commonly used peptide coupling reagents.
Table 2: Comparative Yields of Common Peptide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Typical Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99% |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98% |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95% |
| DCC | HOBt | - | DCM/DMF | 60-120 | Variable |
This data is representative of typical peptide couplings and can vary based on the specific amino acids and reaction conditions.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of this compound from nicotinic acid and thionyl chloride.[1][2]
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend nicotinic acid (1.5 g) in thionyl chloride (1.8 ml).
-
Heat the mixture to reflux for 1.5 hours.
-
After cooling, add toluene and evaporate the mixture under reduced pressure using a rotary evaporator to remove excess thionyl chloride.
-
Triturate the resulting residue with diethyl ether.
-
Dry the solid product to obtain this compound (yields typically around 2.12 g).
Protocol 2: Solution-Phase N-terminal Nicotinoylation of a Dipeptide
This protocol provides a general procedure for the coupling of this compound to the N-terminus of a dipeptide ester in solution.
Materials:
-
Dipeptide ester hydrochloride (e.g., Gly-Gly-OMe·HCl)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Stir plate and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the dipeptide ester hydrochloride (1 equivalent) in anhydrous DCM.
-
Add TEA or DIEA (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Cool the dipeptide solution to 0°C in an ice bath.
-
Slowly add the this compound solution to the dipeptide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Solid-Phase N-terminal Capping with this compound
This protocol outlines a general procedure for the N-terminal modification of a resin-bound peptide using this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in anhydrous DCM for 30 minutes.
-
In a separate vessel, dissolve this compound (3 equivalents) in anhydrous DCM or DMF.
-
Add DIEA (5 equivalents) to the peptide-resin suspension and agitate for 5 minutes.
-
Add the solution of this compound to the resin suspension.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the completion of the reaction using a Kaiser test (should be negative).
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Proceed with cleavage and deprotection of the peptide from the resin.
Mandatory Visualizations
Mechanism of peptide coupling with nicotinoyl chloride.
Workflow for solution-phase nicotinoylation of a peptide.
Preparation of this compound.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Nicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of a nicotinoyl group at the N-terminus of a peptide using nicotinoyl chloride hydrochloride during solid-phase peptide synthesis (SPPS). This modification can be valuable for altering the pharmacological properties of peptides, introducing a vitamin B3 (niacin) moiety, or for developing novel peptide-based drugs and research tools.
Introduction
This compound is a reactive derivative of nicotinic acid (niacin or vitamin B3) that can be used to acylate the free N-terminal amine of a resin-bound peptide. This process, known as N-terminal capping, introduces the nicotinoyl group, a pyridine-3-carbonyl moiety, onto the peptide. This modification can influence the peptide's solubility, stability, receptor binding affinity, and overall biological activity. The use of the hydrochloride salt of nicotinoyl chloride requires careful consideration of the reaction conditions, particularly the need for a non-nucleophilic base to neutralize the hydrochloride and the HCl generated during the acylation reaction.
Standard Fmoc-based solid-phase peptide synthesis (SPPS) involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.[1] Following the assembly of the desired peptide sequence, the N-terminal Fmoc protecting group is removed, leaving a free primary amine. This amine is then available for reaction with this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich, Acros Organics |
| Fully assembled peptide-resin | High-loading | Any peptide synthesis resin supplier |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade | VWR, Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Fisher Scientific, Merck |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | VWR, Fisher Scientific |
| Piperidine (B6355638) | Peptide synthesis grade | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent grade | VWR, Fisher Scientific |
| Triisopropylsilane (TIS) | Reagent grade | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Acetonitrile (B52724) (ACN) | HPLC grade | VWR, Fisher Scientific |
| Water | HPLC grade | Fisher Scientific |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS)
The peptide sequence is first assembled on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-SPPS protocols.[2] This involves repetitive cycles of Fmoc deprotection and amino acid coupling.
N-terminal Fmoc Deprotection
Objective: To remove the final Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing the primary amine for nicotinoylation.
-
Wash the peptide-resin (1 equivalent) three times with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete deprotection.[3]
-
Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to remove residual piperidine.
-
Dry the resin under a stream of nitrogen.
On-Resin Nicotinoylation using this compound
Objective: To acylate the deprotected N-terminal amine of the peptide-resin with this compound.
-
Swell the deprotected peptide-resin in anhydrous DCM for 30 minutes in a reaction vessel.
-
In a separate vial, prepare a 0.5 M solution of this compound (3 equivalents relative to the resin loading) in anhydrous DCM.
-
To the peptide-resin suspension, add DIEA (5 equivalents relative to the resin loading). This is crucial to neutralize the hydrochloride salt and the HCl byproduct of the reaction.[3]
-
Immediately add the this compound solution to the resin suspension.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates complete acylation of the N-terminal amine.
-
If the reaction is incomplete, add another 1 equivalent of this compound and 2 equivalents of DIEA and continue reacting for another hour.
-
Once the reaction is complete, wash the resin thoroughly with DCM (5 times) and DMF (3 times), followed by a final wash with DCM (3 times).
-
Dry the nicotinoylated peptide-resin under vacuum.
Cleavage and Deprotection
Objective: To cleave the nicotinoylated peptide from the solid support and remove any remaining side-chain protecting groups.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[4]
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).[3]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude nicotinoylated peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water (both containing 0.1% TFA). The purity and identity of the final product should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).[4][5]
Quantitative Data Summary
The following table presents illustrative data for the synthesis of a model nicotinoylated peptide (Nicotinoyl-Gly-Phe-Ala-NH2). Actual yields and purities will vary depending on the peptide sequence and synthesis conditions.
| Parameter | Value | Method of Determination |
| Resin Loading | 0.5 mmol/g | Manufacturer's Specification |
| Crude Peptide Yield | 85% | Gravimetric Analysis |
| Purity (Crude) | 70% | Analytical RP-HPLC |
| Purity (After Purification) | >98% | Analytical RP-HPLC |
| Observed Mass (ESI-MS) | [M+H]+ = 412.2 Da | Mass Spectrometry |
| Calculated Mass | 411.45 Da | Theoretical Calculation |
Visualizations
Experimental Workflow
Caption: Workflow for N-terminal nicotinoylation of a peptide via SPPS.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling cascade initiated by a nicotinoylated peptide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Nicotinoylation | - Insufficient reagents- Inactive this compound- Steric hindrance at the N-terminus | - Increase equivalents of nicotinoyl chloride HCl and DIEA- Use fresh, high-quality reagent- Increase reaction time |
| Low Crude Yield | - Incomplete cleavage- Loss during precipitation | - Extend cleavage time- Ensure efficient precipitation with cold ether |
| Multiple Peaks in HPLC | - Incomplete deprotection- Side reactions during cleavage | - Optimize deprotection and cleavage conditions- Use appropriate scavengers in the cleavage cocktail |
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always work in a well-ventilated fume hood and wear appropriate PPE.
-
Piperidine is a toxic and flammable liquid. Handle with care in a fume hood.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Use in a fume hood.
-
Diethyl ether is extremely flammable. Work away from ignition sources.
References
Application Notes and Protocols: Polymer Surface Modification with Nicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymer surfaces is a critical area of research in materials science, biomaterials, and drug delivery. Surface properties, such as hydrophilicity, biocompatibility, and the ability to conjugate bioactive molecules, dictate the performance of a material in biological environments. Nicotinoyl chloride hydrochloride, a derivative of nicotinic acid (Vitamin B3), presents an interesting functional group for surface modification. The pyridine (B92270) ring can be further quaternized to create cationic surfaces, which have applications in antimicrobial coatings and gene delivery. This document provides a detailed protocol for the surface modification of a polymer with this compound, methods for its characterization, and potential applications.
Principle of the Method
This protocol describes the surface modification of a polymer containing hydroxyl (-OH) or primary/secondary amine (-NH2, -NHR) groups. The highly reactive acyl chloride group of this compound readily reacts with these nucleophilic groups to form a stable ester or amide linkage, respectively, covalently attaching the nicotinoyl moiety to the polymer surface. The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a base to neutralize the HCl generated during the reaction.
Experimental Protocols
Materials and Reagents
-
Polymer substrate with hydroxyl or amine surface groups (e.g., polyvinyl alcohol (PVA), plasma-treated polystyrene, or amine-functionalized polymer films)
-
This compound (97% purity or higher)[1]
-
Anhydrous aprotic solvent (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF))[2]
-
Tertiary amine base (e.g., Triethylamine (B128534) (Et3N), Pyridine)[2]
-
Anhydrous sodium sulfate
-
Methanol (for washing)
-
Deionized water (for washing)
-
Nitrogen or Argon gas
Protocol 1: Surface Modification of a Hydroxyl-Functionalized Polymer
-
Substrate Preparation:
-
Cut the polymer substrate into the desired dimensions (e.g., 1 cm x 1 cm).
-
Clean the substrates by sonicating in ethanol (B145695) for 15 minutes, followed by deionized water for 15 minutes.
-
Dry the substrates under a stream of nitrogen gas and then in a vacuum oven at 50°C for 2 hours.
-
-
Reaction Setup:
-
Place the dried polymer substrates in a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DCM to the flask, ensuring the substrates are fully submerged.
-
-
Reaction Procedure:
-
In a separate flask, dissolve this compound (1.2 equivalents relative to the estimated surface hydroxyl groups) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add this solution to the flask containing the polymer substrates at 0°C (ice bath).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Washing and Purification:
-
After the reaction, remove the substrates from the reaction mixture.
-
Wash the modified substrates sequentially with DCM, methanol, and deionized water to remove unreacted reagents and byproducts.
-
-
Dry the modified substrates under a stream of nitrogen and then in a vacuum oven at 50°C overnight.
-
Storage:
-
Store the surface-modified polymer in a desiccator to prevent moisture absorption.
-
Characterization of the Modified Surface
The success of the surface modification can be confirmed using various surface analysis techniques.
| Parameter | Unmodified Polymer (Control) | Nicotinoyl-Modified Polymer | Technique |
| Water Contact Angle | 95° ± 3° | 65° ± 4° | Goniometer |
| Surface Elemental Composition (Atomic %) | X-ray Photoelectron Spectroscopy (XPS) | ||
| C 1s | 75% | 70% | |
| O 1s | 25% | 20% | |
| N 1s | 0% | 5% | |
| Cl 2p | 0% | 5% (as hydrochloride) | |
| Surface Roughness (Rq) | 1.2 nm | 1.5 nm | Atomic Force Microscopy (AFM) |
Experimental Workflow Diagram
Caption: Experimental workflow for polymer surface modification.
Logical Relationship of Surface Modification
Caption: Logical flow of the surface modification process.
Potential Applications
-
Biomaterial Coatings: The increased hydrophilicity can improve the biocompatibility of materials and reduce non-specific protein adsorption.
-
Drug Delivery: The nicotinoyl group can serve as a linker for conjugating drugs or targeting ligands to the polymer surface.
-
Antimicrobial Surfaces: The pyridine nitrogen can be quaternized with alkyl halides to create a positively charged surface, which can exhibit antimicrobial properties.
-
Gene Delivery: Cationic surfaces created by quaternization can be used to immobilize negatively charged DNA or RNA for gene delivery applications.
Safety and Handling
This compound is corrosive and moisture-sensitive.[1][3] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Store in a tightly sealed container under an inert atmosphere in a cool, dry place. Triethylamine and dichloromethane are volatile and flammable; handle with care in a well-ventilated area.
Disclaimer: This document provides a general protocol and should be adapted and optimized for specific polymer substrates and applications. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
Application Notes and Protocols: Nicotinoyl Chloride Hydrochloride as a Potent Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nicotinoyl chloride hydrochloride as a versatile and reactive acylating agent in organic synthesis. While sometimes referred to as a chlorinating agent, its primary role is not to chlorinate substrates in the traditional sense (i.e., replacing a functional group with a chlorine atom), but rather to act as an activated form of nicotinic acid, enabling the introduction of the nicotinoyl group into a wide range of molecules. The hydrochloride salt form enhances the compound's stability.[1]
Introduction
This compound is the acyl chloride derivative of nicotinic acid (Vitamin B3), complexed with hydrogen chloride.[2][3] This highly reactive compound serves as a crucial building block in medicinal chemistry and organic synthesis for the introduction of the nicotinoyl moiety.[2][4] This moiety is a key structural component of Nicotinamide (B372718) Adenine Dinucleotide (NAD+), a vital coenzyme in cellular metabolism.[2] Its reactivity stems from the electron-withdrawing nature of the carbonyl group and the good leaving group ability of the chloride ion, facilitating nucleophilic acyl substitution reactions.
Applications in Organic Synthesis
The principal application of this compound is in the acylation of nucleophiles, such as alcohols and amines, to form the corresponding esters and amides.[2][4] This reactivity is fundamental in the synthesis of various biologically active molecules, pharmaceuticals, and agrochemicals.[4]
Esterification Reactions
This compound readily reacts with alcohols to form nicotinic acid esters. These esters are valuable in medicinal chemistry and materials science.[2][4]
Table 1: Summary of Esterification Reactions
| Substrate | Reagents & Conditions | Product | Yield | Reference |
| Choline chloride | Pyridine, heat up to 120°C | O-nicotinoylcholine chloride | - | [5] |
| Choline chloride | Dimethylformamide, ~70°C, ≥30 min | O-nicotinoylcholine chloride hydrochloride | 96% | [5] |
| 4-p-t-butylphenoxy-1-butanol | Dichloromethane (B109758), 48 hours | 4-p-t-butylphenoxy-1-butyl nicotinate | 45% | [6] |
Amidation Reactions
The reaction of this compound with primary and secondary amines is a common method for the synthesis of nicotinamides. These compounds are of significant interest in drug discovery and development.[2][4]
Table 2: Summary of Amidation Reactions
| Substrate | Reagents & Conditions | Product | Yield | Reference |
| Mono-thiocarbohydrazone | Dry CH₂Cl₂, Triethylamine | Nicotinamide derivative | - | [2][7] |
| Various substituted anilines | Dicyclohexylcarbodiimide (DCC), ethanol, reflux | N-phenyl nicotinamide derivatives | Good | [8] |
Experimental Protocols
General Safety Precautions
This compound is a corrosive and moisture-sensitive solid.[9][10][11] It causes severe skin burns and eye damage.[9][10][11] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10][12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10][12]
Protocol for the Synthesis of this compound from Nicotinic Acid
This protocol is based on a common laboratory-scale preparation.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous conditions
Procedure:
-
Suspend nicotinic acid (1.0 eq) in thionyl chloride (excess, e.g., 3.0 eq).[2]
-
Reflux the mixture for 2 hours.[2][6] Gaseous byproducts (SO₂ and HCl) will evolve.[2]
-
Remove the excess thionyl chloride under reduced pressure (in vacuo).[6]
-
The resulting crystalline solid is this compound. Suspend it in dichloromethane for subsequent reactions.[6]
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound.
Protocol for the Synthesis of an O-Nicotinoyl Ester
This protocol describes the reaction with an alcohol to form a nicotinic acid ester.
Materials:
-
This compound
-
Alcohol (e.g., 4-p-t-butylphenoxy-1-butanol)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Prepare a suspension of this compound (1.0 eq) in dichloromethane.[6]
-
To the stirred mixture, add a solution of the alcohol (e.g., 4-p-t-butylphenoxy-1-butanol, 0.37 eq) in dichloromethane.[6]
-
Stir the reaction mixture at room temperature for 48 hours.[6]
-
Wash the mixture with saturated sodium bicarbonate solution to neutralize any remaining acid.[6]
-
Separate the organic layer, dry it over magnesium sulfate, and evaporate the solvent to obtain the crude ester.[6]
-
Purify the product by chromatography if necessary.[6]
Diagram 2: General Esterification Workflow
Caption: Workflow for Nicotinate Ester Synthesis.
Protocol for the Synthesis of a Nicotinamide
This protocol outlines the general procedure for reacting this compound with an amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
Procedure:
-
Dissolve the amine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution or suspension of this compound (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup to remove the hydrochloride salt of the tertiary amine base and any unreacted starting materials.
-
Dry the organic layer and remove the solvent under reduced pressure to yield the crude nicotinamide.
-
Purify the product by crystallization or chromatography.
Diagram 3: Nicotinamide Synthesis Pathway
Caption: General Pathway for Nicotinamide Synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
- 3. 烟酰氯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US3337569A - Method of producing o-nicotinoylcholine chloride - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. capotchem.cn [capotchem.cn]
Troubleshooting & Optimization
Low yield in nicotinamide synthesis using Nicotinoyl chloride hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of nicotinamide (B372718) from nicotinoyl chloride hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of nicotinamide using this compound and ammonia (B1221849).
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive this compound: The starting material is sensitive to moisture and can hydrolyze to nicotinic acid. | • Use freshly opened or properly stored this compound under anhydrous conditions.• Consider synthesizing nicotinoyl chloride fresh from nicotinic acid using a chlorinating agent like thionyl chloride or phosphorus pentachloride immediately before use. |
| Insufficient Ammonia: Ammonia acts as both the nucleophile and a base to neutralize the generated HCl. Insufficient amounts can lead to an incomplete reaction. | • Use a significant excess of concentrated aqueous ammonia or introduce anhydrous ammonia gas into the reaction mixture. | |
| Low Reaction Temperature: The reaction may be too slow at very low temperatures. | • While the initial addition should be controlled due to the exothermic nature of the reaction, allowing the reaction to proceed at room temperature or with gentle warming can increase the reaction rate. | |
| Formation of Multiple Products (Observed on TLC/HPLC) | Side Reactions: The primary side reaction is the hydrolysis of nicotinoyl chloride to nicotinic acid due to the presence of water. | • Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable.• Minimize exposure of the reaction to atmospheric moisture. |
| Difficult Product Isolation | Formation of Ammonium (B1175870) Chloride: The reaction of the HCl byproduct with excess ammonia forms ammonium chloride, which can complicate purification. | • During workup, a significant amount of ammonium chloride will be present. Washing the crude product with a solvent in which nicotinamide has low solubility but ammonium chloride is soluble can be effective.• Recrystallization is a common method for purifying the final product. |
| Product Solubility: Nicotinamide has some solubility in water, which can lead to losses during aqueous workups. | • When extracting, ensure the aqueous phase is saturated with a salt (e.g., NaCl) to decrease the solubility of the organic product.• Minimize the volume of water used during the workup. |
Frequently Asked Questions (FAQs)
Q1: Why is my yield of nicotinamide so low when using this compound?
A1: Low yields are often attributed to the hydrolysis of the highly reactive this compound back to nicotinic acid due to moisture. It is crucial to maintain anhydrous conditions throughout the experiment. Another common reason is the use of insufficient ammonia, which is necessary to drive the reaction to completion and neutralize the hydrochloric acid generated.
Q2: How can I be sure my this compound is still active?
A2: Acyl chlorides have a sharp, irritating odor. A diminished odor might suggest degradation. For a more definitive check, you can perform a small-scale reaction with a highly reactive amine and monitor for product formation via Thin Layer Chromatography (TLC). The best practice is to use a fresh bottle or a properly stored reagent.
Q3: What is the white solid that precipitates along with my nicotinamide product?
A3: This is likely ammonium chloride, formed from the reaction of the hydrogen chloride byproduct with the excess ammonia used in the reaction. Purification steps such as recrystallization are necessary to separate the nicotinamide from this salt.
Q4: Can I use a different base instead of excess ammonia?
A4: While excess ammonia is convenient as it also serves as the reactant, other non-nucleophilic bases like triethylamine (B128534) or pyridine (B92270) can be used to scavenge the HCl.[1][2] In this case, you would need to ensure you are adding a sufficient amount of your ammonia source as the nucleophile.
Q5: What is a typical yield for this reaction?
A5: Yields can vary significantly based on the reaction conditions and the scale of the synthesis. While yields for the direct synthesis of nicotinamide from this compound and ammonia are not extensively reported in comparative studies, related syntheses of nicotinamide derivatives from nicotinoyl chloride and various amines have reported yields ranging from 52% to over 90%.[1] A well-optimized reaction should aim for yields in the upper end of this range.
Quantitative Data on Nicotinamide and Derivative Synthesis
The following table summarizes reported yields for the synthesis of nicotinoyl chloride and various nicotinamides to provide a benchmark for expected outcomes.
| Starting Material | Reagent(s) | Product | Reported Yield (%) | Reference |
| Nicotinic Acid | Thionyl Chloride | This compound | 95-96% | [2] |
| Nicotinic Acid | Phosphorus Pentachloride | Nicotinoyl Chloride | 87.5% | [3] |
| Nicotinoyl Chloride | Mono-thiocarbohydrazone derivative 1 | Nicotinamide Derivative 1 | 72% | [1] |
| Nicotinoyl Chloride | Mono-thiocarbohydrazone derivative 2 | Nicotinamide Derivative 2 | 52% | [1] |
| Nicotinoyl Chloride | Mono-thiocarbohydrazone derivative 3 | Nicotinamide Derivative 3 | 84% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Nicotinic Acid
This protocol describes the preparation of the this compound precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to scrub acidic gases, add nicotinic acid.
-
Addition of Thionyl Chloride: Under a fume hood, add an excess of thionyl chloride (2-3 equivalents) to the nicotinic acid.
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) for 2-3 hours. The reaction is complete when the evolution of sulfur dioxide and hydrogen chloride gas ceases.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.
-
Isolation: The resulting solid is this compound, which can be used in the next step, ideally without further purification.
Protocol 2: Synthesis of Nicotinamide from this compound
This protocol details the reaction of this compound with ammonia to produce nicotinamide.
-
Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, place a concentrated aqueous solution of ammonium hydroxide. Cool the flask in an ice bath.
-
Preparation of Acyl Chloride Solution: Dissolve the this compound prepared in Protocol 1 in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Addition of Acyl Chloride: Add the this compound solution dropwise to the cold, stirred ammonia solution. The reaction is exothermic, so maintain a low temperature during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup:
-
If a precipitate forms, filter the solid mixture of nicotinamide and ammonium chloride.
-
If using an organic solvent, separate the organic layer. Wash the organic layer with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude nicotinamide by recrystallization from a suitable solvent (e.g., ethanol, water, or a solvent mixture) to separate it from ammonium chloride and any unreacted starting materials.
-
Visualizations
Caption: Reaction pathway for nicotinamide synthesis.
Caption: Troubleshooting workflow for low yield.
Caption: General experimental workflow.
References
Technical Support Center: Nicotinoyl Chloride Hydrochloride Reactions with Bifunctional Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acylation of bifunctional amines (e.g., diamines, amino alcohols) using nicotinoyl chloride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when reacting this compound with a diamine?
The primary side reaction is the formation of the di-acylated product, where both amine groups are nicotinoylated. This occurs when the mono-acylated intermediate reacts with a second molecule of nicotinoyl chloride.[1] Controlling stoichiometry and reaction conditions is crucial to favor the desired mono-acylated product. In some cases, if the reaction is not driven to completion, you may have a mixture of starting material, mono- and di-substituted products.[1]
Q2: How can I achieve selective mono-N-acylation of a symmetric diamine?
Achieving mono-acylation requires careful control to prevent the second amine group from reacting. Key strategies include:
-
Using an excess of the diamine: This statistically favors the reaction of the acyl chloride with an unreacted diamine molecule over the mono-acylated product.
-
Slow addition at low temperature: Adding a solution of this compound dropwise to a cooled solution of the diamine minimizes localized high concentrations of the acylating agent, reducing the likelihood of di-acylation.[2]
-
Use of CO2 as a temporary protecting group: Recent methods have shown that CO2 can reversibly form a carbamate (B1207046) with one amine group, effectively protecting it and allowing for highly selective mono-acylation.[3][4]
Q3: When using an amino alcohol, how do I prevent O-acylation?
The amine group is inherently more nucleophilic than the hydroxyl group, so N-acylation is generally favored.[5] To ensure selectivity:
-
Control the temperature: Run the reaction at room temperature or below (e.g., 0 °C). Higher temperatures can increase the reactivity of the hydroxyl group.[6]
-
Use a weak, non-nucleophilic base: Bases like sodium bicarbonate or triethylamine (B128534) (in stoichiometric amounts) are sufficient to neutralize the generated HCl without significantly deprotonating the alcohol.[5]
-
Avoid strong bases: Strong bases like sodium hydride (NaH) will deprotonate the alcohol, making it a competitive nucleophile and leading to a mixture of N- and O-acylated products.
Q4: My reaction is showing low or no product formation. What are the likely causes?
Several factors can lead to a failed reaction:
-
Inactive Nicotinoyl Chloride: this compound is moisture-sensitive and can hydrolyze to nicotinic acid. Ensure the reagent is fresh and has been stored under anhydrous conditions.[1]
-
Insufficient Base: At least two equivalents of base are required to neutralize the HCl salt of the acyl chloride and the HCl produced during the reaction. Without sufficient base, the amine starting material will be protonated, rendering it non-nucleophilic.[1][7]
-
Poor Solubility: If either reactant is not fully dissolved, the reaction will be slow or incomplete. Consider using a solvent like DMF to improve solubility.[7]
-
Low Nucleophilicity of the Amine: For some substrates, particularly aromatic amines, the lone pair may be delocalized, reducing nucleophilicity. Gentle heating or the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be necessary.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive nicotinoyl chloride due to hydrolysis. | Use a fresh bottle of this compound or one that has been properly stored in a desiccator. Consider preparing it fresh from nicotinic acid and thionyl chloride.[1] |
| Insufficient base to neutralize HCl. | Use at least 2.1-2.2 equivalents of a tertiary amine base like triethylamine or pyridine (B92270) to scavenge all HCl.[1] | |
| Low reaction temperature for a less reactive amine. | While starting at 0°C is common, some reactions may require warming to room temperature or gentle heating to proceed to completion. Monitor progress by TLC.[1] | |
| Poor solubility of reactants. | Use a solvent in which both the amine and the acyl chloride salt are soluble, such as DMF or NMP.[7] | |
| Product is Contaminated with Di-acylated Byproduct | Incorrect stoichiometry (excess acyl chloride). | Use a slight excess of the bifunctional amine. If di-acylation is desired, use at least 2.1 equivalents of the acyl chloride.[1] |
| Rate of addition of acyl chloride is too fast. | Add the nicotinoyl chloride solution dropwise to the amine solution at a reduced temperature (0 °C) to maintain a low concentration of the acylating agent.[2] | |
| Product is Contaminated with O-acylated Byproduct (for amino alcohols) | Reaction temperature is too high. | Maintain the reaction temperature at 0 °C to room temperature. Avoid heating. |
| Base is too strong or used in large excess. | Use a stoichiometric amount of a weak base like triethylamine. Avoid strong bases like NaH or alkoxides. | |
| Reaction is Messy / Multiple Unidentified Spots on TLC | Decomposed nicotinoyl chloride. | Ensure the purity of the starting acyl chloride. Old sources may contain decomposed material.[7] |
| Reaction performed in a protic or wet solvent. | Use anhydrous aprotic solvents (e.g., DCM, THF, DMF) and perform the reaction under an inert atmosphere (e.g., nitrogen).[7][9] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Acylation of a Diamine
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the diamine (2.0 eq) in anhydrous dichloromethane (B109758) (DCM). Cool the solution to -78 °C.
-
Reagent Preparation: In a separate flask, prepare a solution of this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Reaction: Add the nicotinoyl chloride solution dropwise to the stirred diamine solution over 1-2 hours, maintaining the temperature at -78 °C.
-
Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the mono-acylated product.
Protocol 2: General Procedure for Selective N-Acylation of an Amino Alcohol
-
Setup: In a round-bottom flask, dissolve the amino alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[6]
-
Reaction: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.[6]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[10]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[6]
Data Summary
Table 1: Common Solvents and Bases for Nicotinoylation Reactions
| Parameter | Recommended Options | Rationale & Notes |
| Solvents | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Aprotic solvents are preferred to avoid reaction with the acyl chloride.[6][9] DMF can be useful for reactants with poor solubility.[7] Ensure solvents are anhydrous.[7] |
| Bases | Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA) | Tertiary amines are commonly used to neutralize the HCl byproduct without competing in the acylation.[6] At least two equivalents are needed to neutralize the HCl from the salt and the reaction itself.[1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Purification of crude product from Nicotinoyl chloride hydrochloride reaction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude nicotinoyl chloride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is my isolated crude product yellow or brownish instead of white?
A1: The appearance of a yellow or brownish tint in the crude product is common and can be attributed to several factors. It is often caused by residual thionyl chloride or side reactions during the synthesis.[1] Purification, such as refluxing with diethyl ether or recrystallization with activated carbon, can help decolorize the product.[2][3]
Q2: Why is nicotinoyl chloride prepared and stored as a hydrochloride salt?
A2: Nicotinoyl chloride is highly reactive and sensitive to moisture.[4] On exposure to air, the free base can readily hydrolyze back to nicotinic acid.[5] The formation of the hydrochloride salt deactivates the basic pyridine (B92270) nitrogen, enhancing the compound's stability and making it easier to handle, store, and purify.[2][5]
Q3: What are the primary impurities in the crude product?
A3: Common impurities include unreacted nicotinic acid, residual thionyl chloride (SOCl₂), and byproducts from side reactions.[2][6] Thionyl chloride and its decomposition products like SO₂ and HCl are typical contaminants from the synthesis process.[2][6]
Q4: Is it necessary to purify the crude product before using it in the next reaction step?
A4: While some syntheses might tolerate the crude product, purification is highly recommended. Residual thionyl chloride is reactive and can interfere with subsequent reactions.[2] Purification helps to prevent side reactions, improve the yield and purity of the final desired compound, and ensure reproducibility.[1]
Q5: How should I properly store the purified this compound?
A5: Due to its moisture sensitivity, the purified product must be stored under anhydrous conditions in a tightly sealed container.[2][4] It is recommended to store it under an inert gas atmosphere (like nitrogen or argon) at a low temperature (2-8°C) in a cool, dark place.[4][7]
Q6: What analytical methods are suitable for assessing the purity of the final product?
A6: Purity can be effectively determined using several methods. Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful non-destructive technique.[6] Titration can also be used to determine the assay percentage.[8] Due to the compound's reactivity, derivatization into a more stable ester (e.g., with methanol) followed by analysis with HPLC or GC-FID is a robust approach.[6] Fourier-Transform Infrared Spectroscopy (FTIR) is useful for confirming the presence of the acid chloride functional group and the absence of the starting carboxylic acid.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction between nicotinic acid and thionyl chloride. 2. Decomposition of the product due to exposure to moisture.[5] 3. Mechanical loss during filtration or transfer. | 1. Ensure sufficient excess of thionyl chloride (typically 2-3 equivalents) and adequate reflux time (2-3 hours).[2][9] 2. Strictly maintain anhydrous conditions throughout the synthesis and workup.[2] 3. Handle the solid carefully, ensuring complete transfer between vessels. |
| Product is an Oil or Sticky Solid | 1. Presence of residual thionyl chloride or other solvent impurities.[2] 2. Product has hydrolyzed due to moisture exposure.[5] | 1. Ensure complete removal of excess thionyl chloride by vacuum distillation.[9] Perform the recommended diethyl ether reflux/wash to remove trace impurities and induce crystallization.[1][2] 2. Repeat the synthesis under strict anhydrous conditions. |
| Final Product Remains Colored After Ether Wash | 1. Persistent impurities not removed by ether. 2. Thermal decomposition during synthesis. | 1. Perform recrystallization from a suitable solvent system, such as chloroform-ethanol or dilute ethanol.[1][3] 2. Consider adding activated carbon during recrystallization to remove colored impurities.[3] |
| Poor Results in Subsequent Reaction | 1. The this compound was not effectively neutralized. 2. Purity of the starting acyl chloride was insufficient. | 1. When using the hydrochloride salt, ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine) are used: one to neutralize the HCl salt and a second to scavenge the HCl produced during the subsequent reaction.[10] 2. Re-purify the this compound using the protocols below or verify its purity analytically. |
Quantitative Data Summary
Table 1: Synthesis and Purification Outcomes
| Method | Reagent | Typical Yield | Purity | Scale | Reference |
| Thionyl Chloride | SOCl₂ | 95-96% | High | Industrial | [1][2][9] |
| Phosphorus Pentachloride | PCl₅ | 70-80% | Moderate | Laboratory | [2] |
| Oxalyl Chloride | (COCl)₂ + DMF | 85-90% | High | Pilot-scale | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white/cream crystalline powder | [2][4][8][9] |
| Molecular Formula | C₆H₄ClNO·HCl | [4][7] |
| Molecular Weight | 178.01 g/mol | [7][11] |
| Melting Point | 151-157 °C (lit.) | [4][9][12] |
| Solubility | Decomposes in water | [4][9][12] |
| Sensitivity | Moisture Sensitive | [2][4][7] |
Experimental Protocols
Protocol 1: Purification by Diethyl Ether Reflux
This is the most common method to remove residual thionyl chloride and obtain a solid product.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place the crude this compound solid obtained after vacuum distillation of excess thionyl chloride.
-
Solvent Addition: Add a sufficient amount of anhydrous diethyl ether to suspend the solid (e.g., 10 mL per gram of crude product).[9]
-
Reflux: Heat the mixture to reflux and maintain it for 1 hour with stirring.[1][2][9] This procedure washes away the residual thionyl chloride.
-
Cooling & Filtration: After reflux, cool the mixture to room temperature. The purified this compound, being insoluble in ether, will precipitate.
-
Isolation: Collect the near-white solid by vacuum filtration. Wash the solid on the filter with a small amount of cold, anhydrous diethyl ether.
-
Drying: Dry the purified solid under vacuum to remove all traces of ether. Store immediately in a desiccator under an inert atmosphere.
Protocol 2: Purification by Recrystallization
For achieving higher purity or removing color, recrystallization can be performed after the initial ether wash.
-
Solvent Selection: A common solvent system is chloroform-ethanol or dilute ethanol.[1][3]
-
Dissolution: Dissolve the crude or ether-washed product in a minimum amount of the hot solvent system.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.[3]
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
Visualized Workflows
Caption: Synthesis and Purification Workflow for Nicotinoyl Chloride HCl.
Caption: Troubleshooting Decision Tree for Product Purification.
References
- 1. CN1234690C - Nicotinic acid ester of resveratrol and its synthetic method - Google Patents [patents.google.com]
- 2. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
- 3. US3337569A - Method of producing o-nicotinoylcholine chloride - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. inorganic chemistry - Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 20260-53-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. A15317.18 [thermofisher.com]
- 9. This compound | 20260-53-1 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 3-Pyridinecarbonyl chloride, hydrochloride (1:1) | C6H5Cl2NO | CID 88438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Nicotinyl Chloride Hydrochloride [chembk.com]
How to handle moisture sensitive Nicotinoyl chloride hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and utilizing the moisture-sensitive reagent, Nicotinoyl chloride hydrochloride.
Troubleshooting Guide
Encountering issues in your experiment? This guide outlines common problems, their probable causes, and actionable solutions when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Reagent: The this compound has been hydrolyzed by moisture to nicotinic acid.[1] | • Use a freshly opened bottle of the reagent. • Ensure the reagent has been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[2] • Consider preparing fresh nicotinoyl chloride from nicotinic acid using thionyl chloride or oxalyl chloride immediately before use.[1] |
| Insufficient Base: When using this compound, a base is required to neutralize the HCl salt to generate the reactive free acyl chloride and to scavenge the HCl produced during the acylation reaction.[1] | • Use at least two equivalents of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270).[1] One equivalent neutralizes the hydrochloride, and the second neutralizes the HCl byproduct. | |
| Poor Solubility: The reagent or reactants may not be fully dissolved in the chosen solvent. | • Use anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or pyridine.[1] • Gentle warming can be attempted, but monitor for potential side reactions.[3] | |
| Formation of Multiple Products (e.g., on TLC) | Diacylation: If your nucleophile has more than one reactive site (e.g., piperazine), multiple acylations can occur.[1] | • Use an excess of the nucleophilic substrate (e.g., 2-5 fold molar excess of piperazine (B1678402) for mono-acylation).[1] • Employ a protecting group strategy for the substrate.[1] • Add the this compound solution slowly to the reaction mixture at a low temperature (e.g., 0 °C).[1] |
| Side Reactions: Impurities in starting materials or solvents can lead to unexpected byproducts. | • Ensure all starting materials are pure and solvents are anhydrous.[1] • Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time.[1] | |
| Difficulty in Product Purification | Similar Polarity of Products: The desired product and byproducts may have similar polarities, making chromatographic separation challenging. | • Optimize the solvent system for column chromatography to maximize the difference in Retention factor (Rf) values.[1] |
| Product Instability: The product might be sensitive to the workup conditions (e.g., acidic or basic washes). | • Perform the reaction at the lowest effective temperature.[1] • During workup, minimize prolonged exposure to strong acids or bases if the product's stability is a concern.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is Nicotinoyl chloride supplied as a hydrochloride salt?
A1: Nicotinoyl chloride is provided as its hydrochloride salt to enhance its stability.[4] The basic nitrogen atom on the pyridine ring can catalyze the decomposition of the highly reactive acyl chloride.[4] By forming the hydrochloride salt, the pyridine nitrogen is protonated and deactivated, which prevents this self-decomposition and improves the shelf-life of the compound.[4]
Q2: Can I use this compound directly from the bottle?
A2: Yes, but it is crucial to account for the hydrochloride. You must add at least two equivalents of a base, such as triethylamine or pyridine.[1] The first equivalent is necessary to neutralize the hydrochloride salt and generate the free, reactive nicotinoyl chloride in situ. The second equivalent is required to quench the hydrochloric acid that is formed as a byproduct of the acylation reaction.[1]
Q3: What are the ideal storage conditions for this compound?
A3: Due to its high moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] It is best kept in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and bases.[3][5] Using a desiccator is also highly recommended.
Q4: My reaction is not proceeding. I've checked for moisture and used enough base. What else could be wrong?
A4: If you have ruled out moisture contamination and insufficient base, consider the nucleophilicity of your substrate. Weakly nucleophilic amines or alcohols may require the addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction.[3] Also, ensure that if you are acylating an amine, it is in its freebase form, as the protonated amine salt is not nucleophilic.[3]
Q5: What is the white solid that sometimes forms when I add this compound to my reaction?
A5: The white solid is likely the hydrochloride salt of your base (e.g., triethylamine hydrochloride) precipitating out of the organic solvent. This is a normal observation and indicates that the acid-base reaction is occurring as expected.
Experimental Protocols
Detailed Protocol: Acylation of a Primary Amine with this compound
This protocol outlines a general procedure for the N-acylation of a primary amine.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Addition of Acyl Chloride:
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[3]
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue to stir for an additional 2-4 hours, monitoring the reaction's progress by TLC.[1]
-
-
Workup:
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.[3]
-
Visualizations
Experimental Workflow for Amine Acylation
References
Technical Support Center: Optimizing Nicotinoyl Chloride Hydrochloride Acylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the acylation reaction using nicotinoyl chloride hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting temperature for the acylation reaction with this compound?
A1: It is highly recommended to start the reaction at a low temperature, typically 0°C, by using an ice bath. Nicotinoyl chloride is a highly reactive acylating agent, and the reaction with nucleophiles such as amines is often exothermic.[1] Starting at a low temperature helps to control the reaction rate, minimize the formation of side products, and ensure the stability of the reactants and the desired product.[2]
Q2: My reaction is very slow at 0°C. Should I increase the temperature?
A2: Yes, if the reaction is proceeding too slowly at 0°C, a gradual increase in temperature is appropriate. After the initial addition of this compound at 0°C, the reaction mixture can be allowed to warm to room temperature (around 20-25°C) and stirred for several hours.[3] For less reactive nucleophiles, gentle heating may be necessary. It is crucial to monitor the reaction's progress by a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
Q3: What are the potential consequences of running the reaction at a high temperature from the start?
A3: Starting the reaction at a high temperature can lead to several undesirable outcomes:
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Decomposition: this compound and the resulting amide product can be unstable at elevated temperatures, leading to degradation and lower yields.[2]
-
Side Product Formation: Higher temperatures can promote the formation of unwanted byproducts. For primary and secondary amine reactants, over-acylation or other side reactions may occur.[4]
-
Poor Selectivity: In cases where multiple reactive sites are present on the nucleophile, higher temperatures can lead to a loss of selectivity.
-
Safety Hazards: A rapid, uncontrolled exothermic reaction can be a safety concern.
Q4: How does reaction temperature affect the purity of the final product?
A4: Reaction temperature is a critical factor influencing the purity of the final product.[5] An optimized temperature profile helps to minimize the formation of impurities. Lower temperatures generally lead to higher purity by reducing the rate of side reactions. Conversely, excessively high temperatures can lead to a more complex reaction mixture with a higher level of impurities, making the purification process more challenging.[2]
Q5: I am observing multiple spots on my TLC. Could the reaction temperature be the cause?
A5: Yes, an inappropriate reaction temperature is a common reason for a complex reaction mixture observed on TLC. If the temperature is too high, you may be seeing spots corresponding to decomposition products or other side products. If the reaction has not gone to completion due to a temperature that is too low or insufficient reaction time, you will see a spot for your starting material. It is advisable to run the reaction at a controlled, lower temperature and monitor it over time to achieve a cleaner reaction profile.
Data Presentation: Effect of Temperature on Acylation
The following table provides illustrative data on the impact of reaction temperature on the acylation of a generic primary amine with this compound.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 0 | 24 | 65 | 98 | Slow reaction rate, very clean product. |
| 25 (Room Temperature) | 6 | 92 | 95 | Optimal balance of reaction time and purity. |
| 50 | 2 | 88 | 85 | Faster reaction, but increased impurity formation. |
| 80 | 1 | 75 | 70 | Significant product decomposition and side product formation observed. |
Experimental Protocols
Protocol: General Procedure for Acylation of a Primary Amine with this compound
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (B128534) (2.2 eq) or another suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reactant Preparation: Dissolve the primary amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM in the reaction flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acylating Agent: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the nicotinoyl chloride solution dropwise to the stirred amine solution at 0°C over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for another 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-16 hours, monitoring the progress by TLC.[3]
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: Workflow for optimizing reaction temperature in this compound acylation.
References
Preventing hydrolysis of Nicotinoyl chloride hydrochloride during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of nicotinoyl chloride hydrochloride during its synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Hydrolysis of Nicotinoyl Chloride: The most common cause is the presence of moisture in the reaction setup, reagents, or solvents. Nicotinoyl chloride is highly susceptible to hydrolysis, converting it back to nicotinic acid.[1][2] | - Ensure Rigorously Anhydrous Conditions: Flame-dry all glassware before use and cool under an inert atmosphere (e.g., nitrogen or argon).[3] - Use Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. - Check Reagent Quality: Use freshly opened or properly stored thionyl chloride or oxalyl chloride. Older bottles may have absorbed atmospheric moisture. |
| Incomplete Reaction: Insufficient heating, reaction time, or amount of chlorinating agent. | - Reaction Monitoring: Monitor the reaction progress by observing the cessation of gas evolution (SO₂ and HCl).[2] - Sufficient Reagent: Use a molar excess of the chlorinating agent (typically 2-3 equivalents) to drive the reaction to completion. - Adequate Temperature: Ensure the reaction mixture is refluxed at the appropriate temperature (e.g., ~75-80°C for thionyl chloride).[2] | |
| Product is a Gummy Solid or Oil Instead of a Crystalline Powder | Presence of Impurities: This can be due to residual solvent, excess chlorinating agent, or the presence of the hydrolyzed product (nicotinic acid). | - Thorough Removal of Excess Reagent: After the reaction, remove excess thionyl chloride or oxalyl chloride under reduced pressure.[2] - Trituration/Washing: Triturate the crude product with a dry, non-polar solvent like diethyl ether or toluene (B28343) to remove impurities and induce crystallization.[4] |
| Difficulty in Isolating the Product | Formation of Nicotinoyl Chloride Free Base: If the reaction is worked up under conditions that neutralize the hydrochloride, the resulting free base is less stable and more prone to hydrolysis and decomposition.[3] | - The hydrochloride salt is intentionally prepared to enhance stability. Avoid basic workup conditions if the hydrochloride salt is the desired product. |
| Poor Spectroscopic Data (e.g., FTIR, NMR) | Contamination with Nicotinic Acid: The presence of broad O-H peaks in the FTIR spectrum or carboxylic acid proton signals in the ¹H NMR spectrum indicates hydrolysis. | - Purification: Recrystallize the product from a suitable anhydrous solvent if necessary. - Repeat Synthesis: If hydrolysis is significant, it is often best to repeat the synthesis with stricter adherence to anhydrous techniques. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous conditions during the synthesis of this compound?
A1: Nicotinoyl chloride is an acyl chloride, a class of compounds that are highly reactive towards nucleophiles. Water is a nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride, leading to hydrolysis. This reaction converts the desired nicotinoyl chloride back to the starting material, nicotinic acid, thereby significantly reducing the yield and purity of the product.[5] Maintaining anhydrous (water-free) conditions throughout the synthesis and workup is the most crucial factor in preventing this hydrolysis.
Q2: My synthesis resulted in a low yield. How can I confirm if hydrolysis was the primary issue?
A2: You can use spectroscopic methods to detect the presence of the hydrolysis product, nicotinic acid, in your final product.
-
FTIR Spectroscopy: Look for a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a carboxylic acid. The C=O stretch of the carboxylic acid will appear around 1700-1730 cm⁻¹, which may overlap with the C=O stretch of the acyl chloride (typically 1740-1780 cm⁻¹).
-
¹H NMR Spectroscopy: The most telling sign of hydrolysis is the presence of a broad singlet peak far downfield, typically above 10 ppm, corresponding to the carboxylic acid proton of nicotinic acid. The aromatic protons of nicotinic acid and nicotinoyl chloride have distinct chemical shifts that can also be compared.[6][7]
Q3: Is it better to use thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) for the synthesis?
A3: Both reagents are effective for converting carboxylic acids to acyl chlorides.
-
Thionyl Chloride (SOCl₂): A common and cost-effective choice. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies their removal from the reaction mixture.[2][4]
-
Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective reagent. Its byproducts, carbon dioxide (CO), carbon monoxide (CO), and HCl, are also gaseous. It can sometimes provide cleaner reactions and may be preferred for more sensitive substrates.[1]
The choice often depends on the scale of the reaction, the sensitivity of the starting material, and laboratory preference. Both require handling in a fume hood due to the evolution of toxic gases.
Q4: Why is the product isolated as a hydrochloride salt?
A4: The hydrochloride salt of nicotinoyl chloride is significantly more stable and less susceptible to hydrolysis than its free base form. The protonation of the pyridine (B92270) nitrogen reduces the overall electron density of the molecule, which can help to stabilize the reactive acyl chloride group.[3] This enhanced stability makes the hydrochloride salt easier to handle, purify, and store.
Q5: How should I properly store this compound to prevent hydrolysis over time?
A5: To ensure its long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry place, such as a desiccator or a refrigerator designated for chemical storage.
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions and, most importantly, the exclusion of moisture.
| Chlorinating Agent | Starting Material | Solvent | Reported Yield | Impact of Moisture | Reference |
| Oxalyl Chloride | Potassium Nicotinate (B505614) | Benzene (B151609) | 85% | Rigorous anhydrous conditions are essential. The presence of water leads to the formation of nicotinic acid, reducing the yield. | |
| Thionyl Chloride | Nicotinic Acid | None (excess SOCl₂) | High (not quantified) | Strict moisture protection required. | [2] |
| Thionyl Chloride | Nicotinic Acid | Toluene | High (not quantified) | Reaction carried out with protection from moisture. | [8] |
| Thionyl Chloride | Nicotinic Acid | None (excess SOCl₂) | ~97% (calculated from reported mass) | Not explicitly stated, but anhydrous conditions are standard for this reaction. | [4] |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
This protocol is adapted from established laboratory procedures.[2][4]
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional)
-
Anhydrous diethyl ether
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases). Ensure all glassware is flame-dried and cooled under an inert atmosphere.
-
To the flask, add nicotinic acid (e.g., 10.0 g, 81.2 mmol).
-
In a fume hood, carefully add an excess of thionyl chloride (e.g., 3 equivalents, 29.0 g, 243.6 mmol, 17.8 mL).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction is complete when the evolution of gases ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (vacuum distillation). Anhydrous toluene can be added and evaporated to help remove the last traces of SOCl₂.
-
The resulting solid residue is the crude this compound.
-
Triturate the crude product with anhydrous diethyl ether, filter the resulting crystalline solid, and wash with more anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound as a white to off-white crystalline solid.
Protocol 2: Synthesis using Oxalyl Chloride
This protocol is based on the method described for the synthesis of nicotinoyl chloride from its potassium salt.[1]
Materials:
-
Potassium nicotinate (dried)
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous benzene or other suitable anhydrous solvent
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, suspend dry, powdered potassium nicotinate (e.g., 16.1 g) in anhydrous benzene (75 mL).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of oxalyl chloride (e.g., 12.5 g) in anhydrous benzene (25 mL) to the cooled and stirred suspension.
-
After the addition is complete, continue stirring in the ice bath for 15-20 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 30 minutes.
-
Cool the mixture and filter to remove the potassium chloride byproduct.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting product can be purified by distillation under reduced pressure to yield nicotinoyl chloride. Note: This procedure yields the free base, which is less stable than the hydrochloride salt.
Visualizations
Caption: Mechanism of Nicotinoyl Chloride Hydrolysis.
Caption: Workflow for Preventing Hydrolysis During Synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. This compound(20260-53-1) 1H NMR [m.chemicalbook.com]
- 7. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]
- 8. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]
Technical Support Center: Nicotinoyl Chloride Hydrochloride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges associated with the removal of hydrogen chloride (HCl) from reactions involving nicotinoyl chloride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is nicotinoyl chloride often supplied as its hydrochloride salt?
A1: Nicotinoyl chloride is stabilized as its hydrochloride salt to improve its stability and handling. The free base of nicotinoyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, which can cause it to decompose back to nicotinic acid.[1][2] The hydrochloride salt deactivates the basic pyridine (B92270) ring, rendering the compound less prone to degradation and easier to store.[2]
Q2: What are the primary methods for removing or neutralizing HCl in nicotinoyl chloride reactions?
A2: The most common methods involve the use of a base to neutralize the HCl. This can be an organic base like triethylamine (B128534) (TEA) or pyridine, which acts as an acid scavenger, or an inorganic base like sodium bicarbonate or potassium carbonate in an aqueous workup.[1][3][4][5][6] Other techniques include azeotropic removal with a solvent like toluene (B28343) or using a polymer-bound scavenger.[7][8]
Q3: I've used triethylamine to scavenge HCl, but now I'm struggling to remove the triethylamine hydrochloride salt from my product. What should I do?
A3: This is a common issue, particularly with polar products, as triethylamine hydrochloride can be soluble in some organic solvents.[8][9] To remove the salt, you can try washing the reaction mixture with water, if your product is not water-soluble. Alternatively, cooling the reaction mixture may help precipitate the salt, which can then be removed by filtration. If the salt remains soluble, switching to a solvent in which the salt is insoluble, like diethyl ether, can facilitate its removal.[3][10] Using a polymer-bound base is another effective strategy to avoid this problem altogether, as the scavenger is easily removed by filtration.[8]
Q4: Can I use an excess of my amine nucleophile to neutralize the HCl?
A4: Yes, if your amine starting material is readily available and inexpensive, using an excess of it can serve to neutralize the HCl generated during the reaction.[4] This approach simplifies the reaction setup by eliminating the need for an additional basic reagent. However, you will need to remove the excess amine and its hydrochloride salt during the workup.
Q5: How can I confirm that all the HCl has been removed from my reaction?
A5: While direct quantification of residual HCl can be complex, you can infer its absence through various analytical techniques. For instance, you can use Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of byproducts that might form in the presence of acid.[11][12][13] You can also monitor the pH of an aqueous wash to ensure it is neutral or basic. If you have used a tertiary amine scavenger, the absence of its corresponding hydrochloride salt in your purified product's NMR spectrum is a good indicator of successful HCl removal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Nicotinoyl Chloride: The starting material may have hydrolyzed to nicotinic acid due to moisture exposure.[3] | - Use freshly opened or properly stored this compound under anhydrous conditions.- Consider synthesizing the nicotinoyl chloride fresh from nicotinic acid using thionyl chloride or oxalyl chloride immediately before use.[3] |
| Ineffective HCl Neutralization: If using this compound, the free base may not have been efficiently generated in situ, or the HCl produced during the reaction was not effectively scavenged.[3] | - Ensure a suitable base (e.g., triethylamine, pyridine) is used in a sufficient molar ratio (at least 2 equivalents when starting with the hydrochloride salt) to neutralize both the initial HCl and the HCl generated during the reaction.[3][5] | |
| Complex Reaction Mixture / Multiple Spots on TLC | Side Reactions: Impurities in starting materials or solvents, or elevated reaction temperatures can lead to the formation of byproducts.[3] | - Use pure starting materials and anhydrous solvents.- Monitor the reaction by TLC to track the consumption of starting materials and the formation of products and byproducts.- Optimize the reaction temperature; running the reaction at a lower temperature may reduce side product formation.[3] |
| Product Decomposition: The desired product may be unstable under the reaction or workup conditions. | - Perform the reaction at the lowest effective temperature.- Choose a workup procedure that is compatible with the stability of your product (e.g., avoid strongly acidic or basic conditions if your product is sensitive to them). | |
| Difficulty Removing Triethylamine Hydrochloride (TEA-HCl) Salt | High Solubility of TEA-HCl: The salt may be soluble in the reaction solvent. | - After the reaction is complete, try adding a non-polar solvent in which TEA-HCl is insoluble, such as diethyl ether, to precipitate the salt, followed by filtration.[3][10]- If the product is not water-soluble, perform an aqueous workup by washing the organic layer with water or a saturated sodium bicarbonate solution to remove the salt.[4][14]- Consider using a polymer-bound scavenger resin in future experiments for easy removal by filtration.[8] |
Data Presentation
Comparison of Common HCl Scavengers
| Scavenger | pKa of Conjugate Acid | Boiling Point (°C) | Advantages | Disadvantages |
| Triethylamine (TEA) | 10.75 | 89.5 | - Commonly used and effective.- Relatively inexpensive. | - The resulting TEA-HCl salt can be difficult to remove due to its solubility in some organic solvents.[3][8][10][15] |
| Pyridine | 5.25 | 115 | - Can also serve as a catalyst in some acylation reactions.- Pyridinium hydrochloride is often crystalline and can be easier to filter off. | - Higher boiling point makes it more difficult to remove by evaporation.- Strong, unpleasant odor. |
| Polymer-Bound Amine | Varies | N/A | - Simplifies workup; removed by simple filtration.[8][16] | - Higher cost compared to liquid amines.- May have slower reaction kinetics.[17] |
| Potassium Carbonate (K₂CO₃) | 10.33 (pKa of HCO₃⁻) | N/A (decomposes) | - Inexpensive and effective for aqueous workups. | - Insoluble in most organic solvents, requiring a biphasic reaction or aqueous workup. |
| Sodium Bicarbonate (NaHCO₃) | 10.33 (pKa of HCO₃⁻) | N/A (decomposes) | - Mild base, good for sensitive substrates.- Generates CO₂, which can help drive the reaction to completion. | - Requires an aqueous workup.[4] |
Solubility of Triethylamine Hydrochloride (TEA-HCl)
| Solvent | Solubility | Reference |
| Water | 1440 g/L at 20°C | [10] |
| Ethanol | Very Soluble | [3][7][10] |
| Chloroform | Very Soluble | [3][7] |
| Diethyl Ether | Insoluble | [3][10] |
| Toluene | Sparingly Soluble | [2] |
| Hexane | Insoluble | [2] |
Experimental Protocols
Protocol 1: HCl Removal Using an Amine Base and Aqueous Workup
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine or alcohol substrate in an appropriate anhydrous solvent (e.g., dichloromethane, THF).
-
Addition of Base: Add 2.2 equivalents of triethylamine or pyridine to the solution.
-
Addition of this compound: Slowly add 1.0 equivalent of this compound to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired time, monitoring by TLC.
-
Quenching: Upon completion, dilute the reaction mixture with the organic solvent.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).[4][14]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: HCl Removal Using a Polymer-Bound Scavenger
-
Reaction Setup: Follow steps 1-4 from Protocol 1, but use only 1.1 equivalents of a non-polymeric base if starting with this compound, or no base if starting with free nicotinoyl chloride.
-
Scavenging: After the reaction is complete, add a polymer-bound amine scavenger resin (e.g., aminomethylated polystyrene, approximately 3 equivalents based on the excess acid chloride and any generated HCl) to the reaction mixture.
-
Stirring: Stir the mixture for 2-4 hours at room temperature.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify as needed.
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 4. ejournal.um.edu.my [ejournal.um.edu.my]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. triethylammonium chloride [chemister.ru]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Triethylamine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation: Entrainer Determination, Vapor–Liquid Equilibrium Measurement, and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. Triethylamine - Wikipedia [en.wikipedia.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
Improving solubility of Nicotinoyl chloride hydrochloride for reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of nicotinoyl chloride hydrochloride in reaction setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the hydrochloride salt of nicotinoyl chloride, an acyl chloride derivative of nicotinic acid (Vitamin B3).[1][2] It is a key reagent for introducing the nicotinoyl group into molecules, a common strategy in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] The hydrochloride form is generally more stable and easier to handle than the free base. However, this salt form often exhibits poor solubility in many common, non-polar organic solvents, which can hinder reaction rates and create handling difficulties.[3][4]
Q2: In which solvents is this compound typically soluble or insoluble?
Solubility is a critical factor for effective reactivity. This compound is highly sensitive to moisture and decomposes in water.[2][5] Its solubility in common organic solvents varies significantly. While precise quantitative data is sparse in readily available literature, qualitative assessments and experimental observations suggest the following:
-
Poor Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF).[3][6]
-
Insoluble: Diethyl ether, Hexanes.[1]
-
Potential for Better Solubility: Polar aprotic solvents like Dimethylformamide (DMF) may offer better solubility.[4]
Q3: Why isn't my this compound dissolving?
Several factors can contribute to poor dissolution:
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Inappropriate Solvent Choice: The polarity of the chosen solvent may be insufficient to dissolve the salt.
-
Moisture Contamination: Acyl chlorides are highly moisture-sensitive.[3][7] Any water present in the solvent or on the glassware will react with the acyl chloride to form nicotinic acid, which has different solubility properties and will not participate in the desired acylation reaction.[8][9]
-
Low Temperature: Many acylation reactions are started at low temperatures (e.g., 0 °C) to control reactivity, but this can further suppress solubility.
-
Reagent Purity: Impurities in the this compound can affect its dissolution profile.[4]
Troubleshooting Guides for Solubility Issues
Issue 1: The reagent fails to dissolve or forms a thick, difficult-to-stir slurry in Dichloromethane (DCM).
This is a common scenario as DCM is a preferred solvent for many acylation reactions due to its inertness and ease of removal.
-
Solution A: Add a Co-solvent
-
Technique: Introduce a small amount (e.g., 1-10% v/v) of a polar aprotic solvent like anhydrous Dimethylformamide (DMF) to the DCM. DMF can help solvate the hydrochloride salt more effectively.[4]
-
Caution: DMF can have its own reactivity and can be difficult to remove during workup. Use the minimum amount necessary.
-
-
Solution B: Gentle Warming
-
Technique: After adding the reagents at a low temperature, allow the reaction to warm to room temperature or slightly above (e.g., 30-40°C).[3] This can significantly improve solubility.
-
Caution: Monitor the reaction for potential side products, as higher temperatures can sometimes decrease selectivity.
-
-
Solution C: Use an Alternative Solvent System
-
Technique: If the reaction chemistry allows, consider switching to a solvent with better solubilizing power, such as pure, anhydrous DMF.[4]
-
Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility.
When the acyl chloride is not in solution, the reaction rate is limited to the solid-liquid interface, leading to slow or incomplete conversion.
-
Solution A: In Situ Formation of the Acyl Chloride
-
Technique: Instead of using the pre-formed salt, generate nicotinoyl chloride in situ immediately before the acylation step. This is done by reacting nicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in the reaction solvent.[1][7][10] The resulting acyl chloride is often soluble in the reaction medium.
-
Advantage: This approach bypasses the entire issue of dissolving the hydrochloride salt.
-
-
Solution B: Use of a Phase-Transfer Catalyst (PTC)
-
Technique: In biphasic systems (e.g., an aqueous solution of an amine and an organic solution of the acyl chloride), a PTC can facilitate the transfer of the nucleophile to the organic phase to react, eliminating the need for the acyl chloride to be fully dissolved.
-
Data and Protocols
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Solubility | Notes |
| Dichloromethane (DCM) | Chlorinated | Sparingly Soluble / Suspension | Commonly used, but solubility is limited.[6] |
| Chloroform | Chlorinated | Sparingly Soluble | Similar to DCM.[10] |
| Tetrahydrofuran (THF) | Ether | Poorly Soluble | May form a suspension.[3] |
| Diethyl Ether | Ether | Insoluble | Often used as an anti-solvent for precipitation.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Can be used as a solvent or co-solvent.[4] |
| Pyridine | Basic / Polar | Soluble | Often used as both a solvent and a base.[4] |
| Water | Protic | Decomposes | Reacts violently to form nicotinic acid and HCl.[2][5][9] |
Protocol 1: General Procedure for Acylation of an Amine in DCM
This protocol describes a standard method for reacting an amine with this compound, which often starts as a suspension.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine substrate and a tertiary amine base (e.g., triethylamine, 2.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add solid this compound (1.0 equivalent) to the stirred solution portion-wise. The mixture will likely form a suspension.[6]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material using column chromatography or recrystallization.
Visualized Workflows and Logic
Caption: A typical experimental workflow for an acylation reaction using a suspension of nicotinoyl chloride HCl.
Caption: Decision tree for troubleshooting poor solubility of this compound in reactions.
References
- 1. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 20260-53-1 [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Reactions with Nicotinoyl Chloride Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting incomplete reactions involving nicotinoyl chloride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no yield. What are the common causes?
A1: Incomplete or failed reactions with this compound can often be attributed to one or more of the following factors:
-
Moisture Sensitivity: this compound is highly sensitive to moisture and can rapidly hydrolyze to nicotinic acid, rendering it inactive for acylation. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Inadequate Base: this compound requires at least two equivalents of a base. The first equivalent neutralizes the hydrochloride salt to generate the reactive free nicotinoyl chloride, and the second equivalent scavenges the HCl produced during the acylation reaction. Insufficient base can lead to an incomplete reaction.[1]
-
Poor Reagent Quality: The purity of this compound is critical. Old or improperly stored reagents may have already degraded. Consider using a fresh batch or synthesizing it fresh from nicotinic acid.[1][3]
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Low Nucleophilicity of the Substrate: Amines or alcohols with electron-withdrawing groups or significant steric hindrance may exhibit low reactivity.[4]
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Solubility Issues: this compound may have limited solubility in some organic solvents. If the reagent does not fully dissolve, the reaction may not proceed efficiently.[3]
Q2: How can I improve the yield of my acylation reaction?
A2: To improve the yield, consider the following optimization strategies:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handling the reagent under an inert atmosphere is highly recommended.[1][2]
-
Choice and Amount of Base: Use at least two equivalents of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270).[1][5] For sterically hindered amines, a bulkier base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) may be preferable to prevent the base from competing as a nucleophile.[4]
-
Solvent Selection: If solubility is an issue, try a different anhydrous solvent or a solvent mixture. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used.[3][6]
-
Reaction Temperature: While many reactions proceed at room temperature, gentle heating can sometimes improve yields, especially with less reactive substrates. However, be mindful that higher temperatures can also lead to side reactions.[3][7] A common temperature range is between room temperature and 60-70°C.[3]
-
Use of a Catalyst: For weakly nucleophilic substrates, adding a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly enhance the reaction rate.[4]
-
Fresh Reagent: If you suspect reagent degradation, it is best to use a fresh supply or synthesize the this compound immediately before use.[1]
Q3: I am seeing multiple spots on my TLC. What could be the side products?
A3: The formation of multiple products can be due to several reasons:
-
Unreacted Starting Material: If the reaction is incomplete, you will see a spot corresponding to your starting amine or alcohol.
-
Nicotinic Acid: Hydrolysis of this compound due to moisture will result in the formation of nicotinic acid.
-
Diacylation: If your nucleophile has multiple reactive sites, such as a diamine, diacylation can occur. Using an excess of the nucleophile can favor mono-acylation.[1]
-
Side Reactions with the Base: If a nucleophilic base like triethylamine is used with a highly reactive acyl chloride, it can sometimes lead to the formation of side products.[4]
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction progress.[1] A three-lane spotting system on the TLC plate is recommended: one lane for the limiting reactant, one for the reaction mixture, and a "co-spot" lane with both the limiting reactant and the reaction mixture. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane.[8]
Q5: What is the best way to purify the final nicotinamide (B372718) or nicotinic acid ester product?
A5: The purification method will depend on the properties of your product and the impurities present.
-
Aqueous Workup: After the reaction is complete, a typical workup involves quenching the reaction with water and washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted nicotinoyl chloride and nicotinic acid. This is followed by washing with water and brine.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) is often an effective purification method.[9]
-
Column Chromatography: For complex mixtures or oily products, purification by silica (B1680970) gel column chromatography is a standard and effective technique.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Nicotinamide and Nicotinic Acid Ester Synthesis
| Starting Material | Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nicotinic acid | Various substituted anilines | Dicyclohexylcarbodiimide (DCC) | Ethanol | Reflux | - | Good | [5][9] |
| This compound | Cysteamine | Triethylamine | Chloroform | 60-70 | 7 | - | [3][6] |
| Nicotinic acid | Benzyl (B1604629) alcohol | Niobium (V) chloride | - | Room Temp. | 3 | 87 | [10] |
| Nicotinamide | Formaldehyde | Potassium Carbonate | Water | Boiling water bath | 1 | 72.4 | [1][11] |
| Benzyl alcohol | Acetic anhydride | Zinc Chloride | - | Room Temp. | 1.5 | - |
Note: Yields can vary significantly based on the specific substrate and precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Nicotinamides
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the nicotinoyl chloride solution dropwise to the stirred amine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Synthesis of Nicotinic Acid Esters
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous pyridine or a mixture of an inert solvent like DCM with pyridine (2.0 eq).
-
Addition of Alcohol: Add the alcohol (1.0-1.2 eq) to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60°C until the reaction is complete as monitored by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water, 1N HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography if necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete reactions.
Caption: General experimental workflow for acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. ejournal.um.edu.my [ejournal.um.edu.my]
- 6. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 7. Comparison of the formation of nicotinic acid conjugates in leaves of different plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Recrystallization of Nicotinoyl Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying nicotinoyl compounds via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for a new nicotinoyl compound?
A1: The most critical first step is solvent selection. An ideal solvent should dissolve the nicotinoyl compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. Preliminary solubility testing with a range of solvents is essential.
Q2: How much solvent should I use for recrystallization?
A2: You should use the minimum amount of hot solvent required to completely dissolve the crude compound. Using too much solvent is a common error that leads to poor or no crystal yield because a significant portion of your product will remain in the mother liquor.[1]
Q3: What is "oiling out," and why does it happen?
A3: "Oiling out" is the separation of the dissolved compound as a liquid rather than a solid crystalline material upon cooling.[2] This often occurs when the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[2]
Q4: How can I induce crystallization if no crystals form after cooling?
A4: If crystals do not form spontaneously, you can try several techniques to induce crystallization. These include scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution in an ice bath to further decrease the solubility.[2]
Q5: How can I decolorize a colored solution during recrystallization?
A5: If your hot solution has a colored tint due to impurities, you can add a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.
Troubleshooting Guide
Problem 1: The nicotinoyl compound does not dissolve in the hot solvent.
-
Question: I've added a significant amount of hot solvent, but my nicotinoyl compound is not dissolving. What should I do?
-
Answer:
-
Ensure the solvent is at its boiling point: The solvent must be heated to its boiling point to maximize the solubility of the compound.
-
Check for insoluble impurities: If a portion of the material does not dissolve even with additional hot solvent, it may be an insoluble impurity. In this case, you should perform a hot filtration to remove the solid impurities before allowing the solution to cool.
-
Re-evaluate your solvent choice: The chosen solvent may not be appropriate for your specific nicotinoyl compound. You may need to select a more polar or less polar solvent based on the structure of your compound. Consulting solubility data can guide this decision.
-
Problem 2: No crystals form upon cooling.
-
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What went wrong?
-
Answer:
-
Too much solvent: This is the most common reason for crystallization failure.[1] To remedy this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
-
Cooling rate: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes inhibit crystallization.
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Question: Upon cooling, my compound separated as an oily liquid. How can I obtain solid crystals?
-
Answer:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.
-
Use a mixed solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble). Then, at an elevated temperature, add a "poor" solvent (an "anti-solvent" in which the compound is less soluble) dropwise until the solution becomes slightly turbid. Allow it to cool slowly.[2]
-
Lower the crystallization temperature: If possible, choose a solvent with a lower boiling point to avoid reaching the melting point of your compound.
-
Problem 4: The yield of recrystallized product is very low.
-
Question: After filtration and drying, I have a very small amount of pure product. How can I improve the yield?
-
Answer:
-
Minimize the amount of hot solvent: Use only the minimum volume of boiling solvent necessary to dissolve the crude material.
-
Avoid premature crystallization: If performing a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
-
Ensure complete crystallization: After cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product from the solution.
-
Use ice-cold washing solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Problem 5: The recrystallized product is still impure.
-
Question: I have performed the recrystallization, but my product's melting point is still broad, or analytical data shows impurities. What can I do?
-
Answer:
-
Ensure slow cooling: Rapid crystal growth can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed.
-
Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if the initial material was highly impure. A second recrystallization using the same or a different solvent system can further enhance purity.
-
Wash the crystals thoroughly: Ensure the filtered crystals are washed with a small amount of fresh, cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Data Presentation: Solubility of Nicotinoyl Compounds
The selection of an appropriate solvent is crucial for successful recrystallization. The following tables summarize the solubility of common nicotinoyl compounds in various solvents at different temperatures.
Table 1: Solubility of Nicotinamide (B372718)
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 25 | ~100 |
| Ethanol | 25 | ~11.5 |
| Methanol | 25 | ~18.5 |
| 2-Propanol | 25 | ~4.5 |
| Acetone | 25 | ~1.0 |
| Ethyl Acetate | 25 | ~0.5 |
Note: Solubility data is compiled from various sources and should be used as a guide.[3][4][5][6]
Table 2: Solubility of Nicotinic Acid
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 25 | ~1.8 |
| Ethanol | 25 | ~0.7 |
| Diethyl Ether | 25 | ~0.1 |
| Acetone | 25 | ~0.2 |
| DMSO | 25 | High |
Note: Solubility data is compiled from various sources and should be used as a guide.[7][8][9]
Table 3: Solubility of Isonicotinamide
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 37 | 191 |
| Ethanol | Not Specified | Soluble |
| Methanol | Not Specified | Soluble |
| DMSO | Not Specified | Soluble |
| Dioxane | Not Specified | 10 |
Note: Solubility data is compiled from various sources and should be used as a guide.[10][11][12]
Experimental Protocols
Protocol 1: Recrystallization of Nicotinamide from a Water/2-Methylpropanol-1 Mixture
This protocol is adapted from a patented procedure for the purification of crude nicotinamide.[13]
-
Dissolution: In a suitable flask, combine 250 g of crude nicotinamide with 260 mL of 2-methylpropanol-1 and 37 mL of water.
-
Heating: Heat the mixture to its boiling point with stirring until the nicotinamide is completely dissolved.
-
pH Adjustment: Cool the solution to 80°C. Adjust the pH to approximately 7.9 by the dropwise addition of a 10% aqueous sodium hydroxide (B78521) solution.
-
Cooling and Crystallization: Slowly cool the solution to 10°C to allow for the crystallization of nicotinamide.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals three times with 50 mL portions of anhydrous 2-methylpropanol-1.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Recrystallization of Nicotinic Acid from Water
This protocol is a general procedure for the recrystallization of nicotinic acid.[14][15]
-
Dissolution: In a beaker, dissolve the crude nicotinic acid in the minimum amount of boiling water.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the mixture in an ice bath.
-
Filtration: Collect the nicotinic acid crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold water.
-
Drying: Allow the crystals to air-dry on the filter paper, then transfer to a watch glass to dry completely.
Mandatory Visualizations
Caption: General workflow for the recrystallization of nicotinoyl compounds.
Caption: Decision-making workflow for troubleshooting common recrystallization issues.
References
- 1. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 13. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to ¹H NMR Analysis of Nicotinoyl Chloride Hydrochloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR spectra of nicotinoyl chloride hydrochloride and its common reaction products, including an ester and an amide. Detailed experimental protocols and visual workflow diagrams are included to support researchers in the synthesis and analysis of nicotinoyl chloride derivatives.
Introduction
This compound is a reactive acyl chloride and a key intermediate in the synthesis of a wide range of pharmaceutical compounds and other biologically active molecules. Its reaction with various nucleophiles, such as alcohols and amines, leads to the formation of corresponding esters and amides. ¹H NMR spectroscopy is a powerful and routine analytical technique for monitoring these reactions and characterizing the resulting products. This guide offers a clear comparison of the ¹H NMR spectral features of the starting material and its derivatives, facilitating straightforward product identification.
Data Presentation: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| This compound | Pyridine-H | Not explicitly detailed in search results, but expected to be significantly downfield. | - | - | DMSO-d₆ |
| Ethyl Nicotinate (B505614) [1][2] | Pyridine-H2 | ~9.23 | d | - | CDCl₃ |
| Pyridine-H6 | ~8.76 | d | - | CDCl₃ | |
| Pyridine-H4 | ~8.28 | dt | - | CDCl₃ | |
| Pyridine-H5 | ~7.37 | dd | - | CDCl₃ | |
| -OCH₂CH₃ | ~4.46 | q | 7.1 | CDCl₃ | |
| -OCH₂CH₃ | ~1.42 | t | 7.1 | CDCl₃ | |
| N-Ethylnicotinamide [3][4] | Pyridine-H2 | ~8.9 | s | - | - |
| Pyridine-H6 | ~8.6 | d | - | - | |
| Pyridine-H4 | ~8.1 | d | - | - | |
| Pyridine-H5 | ~7.4 | m | - | - | |
| -NHCH₂CH₃ | ~3.4 | q | 7.2 | - | |
| -NHCH₂CH₃ | ~1.2 | t | 7.2 | - | |
| -NH- | ~6.5 (broad) | s | - | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent conversion to ethyl nicotinate and N-ethylnicotinamide are provided below.
Synthesis of this compound[5][6][7]
This procedure describes the conversion of nicotinic acid to this compound using thionyl chloride.
Materials:
-
Nicotinic acid
-
Thionyl chloride
-
Anhydrous dichloromethane (B109758) (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add nicotinic acid.
-
Carefully add an excess of thionyl chloride to the flask.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting solid residue is this compound, which can be used in subsequent steps, sometimes without further purification. For higher purity, recrystallization from a suitable solvent can be performed.
Synthesis of Ethyl Nicotinate[5][8]
This protocol outlines the esterification of this compound with ethanol (B145695).
Materials:
-
This compound
-
Anhydrous ethanol
-
A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)
-
Anhydrous dichloromethane or other suitable aprotic solvent
Procedure:
-
Suspend this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of anhydrous ethanol in dichloromethane to the cooled suspension.
-
Add a non-nucleophilic base dropwise to neutralize the HCl generated during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl nicotinate.
-
Purify the product by distillation or column chromatography.
Synthesis of N-Ethylnicotinamide[9]
This procedure details the amidation of this compound with ethylamine (B1201723).
Materials:
-
This compound
-
Ethylamine (as a solution in a suitable solvent or as a gas)
-
Anhydrous dichloromethane or other suitable aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine)
Procedure:
-
Suspend this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of ethylamine in dichloromethane to the cooled suspension. An excess of ethylamine can also serve as the base to neutralize HCl. Alternatively, add a stoichiometric amount of a non-nucleophilic base.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-ethylnicotinamide.
-
Recrystallize the product from a suitable solvent system to obtain pure N-ethylnicotinamide.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis and analysis process.
Caption: General workflow for the synthesis and analysis of this compound derivatives.
Caption: Detailed experimental workflow from reaction to ¹H NMR analysis.
References
A Comparative Guide to the Mass Spectrometry of Nicotinamide Derivatives
The analysis of nicotinamide (B372718) and its derivatives, such as Nicotinamide Mononucleotide (NMN) and Nicotinamide Adenine Dinucleotide (NAD+), is critical for understanding cellular metabolism, aging, and the development of various diseases.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of these molecules in complex biological samples.[2][3] This guide provides a comparative overview of mass spectrometry-based methods for these key NAD+ metabolome components, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Mass Spectrometry Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive method for the simultaneous determination of nicotinamide, NMN, and NAD+.[1] Different chromatographic techniques, such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) HPLC, can be employed for the separation of these polar metabolites.[1][4] Electrospray ionization (ESI) is commonly used, typically in positive ion mode, for the analysis of these compounds.[1][5]
Quantitative Data Summary
The following tables summarize key mass spectrometry parameters for the analysis of nicotinamide and its principal derivatives. These parameters are essential for setting up quantitative assays using multiple reaction monitoring (MRM).
Table 1: Mass Spectrometry Parameters for Nicotinamide and its Derivatives
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |
| Nicotinamide (NAM) | 123.1 | 80.1 | Not Specified | Positive |
| N1-methylnicotinamide | 137.1 | 94.1 | Not Specified | Positive |
| Nicotinamide Mononucleotide (NMN) | 335.0 | 123.0 | Not Specified | Positive |
| Nicotinamide Adenine Dinucleotide (NAD+) | 664.0 | 136.1 | 46 | Positive |
| NADH | 666.0 | 649.2 | 19 | Positive |
Data compiled from multiple sources.[5][6][7][8]
Table 2: Comparison of LC-MS/MS Methods for Nicotinamide Derivatives
| Method | Chromatography | Key Analytes | Sample Matrix | Key Findings |
| UHPLC-MS/MS | Reversed-Phase | NMN, NAD, NAM, NR, NA | Murine Tissues | Achieved low limits of quantification (LOQ) and high sensitivity for simultaneous analysis.[1] |
| LC-MS/MS | HILIC | 18 NAD+ Metabolome Components | Cells, Tissues, Biofluids | Comprehensive method for a wide range of NAD+ precursors, intermediates, and catabolites.[4][9] |
| LC-MS/MS | Not Specified | NAD+, NADH | Biological Samples | Highly sensitive simultaneous measurement of NAD+ and NADH with a 7-minute run time.[5] |
| LC-MS/MS | Reversed-Phase (CN column) | Nicotinamide, N1-methylnicotinamide | Human Serum | Rapid and sensitive method successfully applied to a large-scale clinical study.[6][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: Sample Preparation for Nicotinamide and N1-methylnicotinamide in Human Serum
This protocol is adapted from a method for the simultaneous determination of nicotinamide and its metabolite N1-methylnicotinamide in human serum.[6][8]
-
Protein Precipitation: To 100 µL of serum sample, add 300 µL of acetonitrile (B52724) containing the internal standard (N'-methylnicotinamide).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject a 5 µL aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of NAD+ and NADH
This protocol is based on a method for the highly sensitive simultaneous measurement of NAD+ and NADH.[5]
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of 5 mM ammonium (B1175870) acetate (B1210297) in water (A) and methanol (B129727) (B).
-
Flow Rate: 0.4 mL/min.
-
Run Time: 7 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
MS/MS Conditions:
-
Nebulizer Gas Flow: 3 L/min.
-
Heating Gas Flow: 10 L/min.
-
Interface Temperature: 400 °C.
-
Desolvation Temperature: 650 °C.
-
Heat Block Temperature: 400 °C.
-
Drying Gas Flow: 10 L/min.
-
-
MRM Transitions:
-
NAD+: m/z 664.0 > 136.1 (Collision Energy: 46 V).
-
NADH: m/z 666.0 > 649.2 (Collision Energy: 19 V).
-
Internal Standard (¹³C₅-NAD+): m/z 669.0 > 136.2 (Collision Energy: 43 V).
-
-
Visualizations
The following diagrams illustrate key workflows and concepts in the mass spectrometry of nicotinamide derivatives.
Figure 1: General workflow for the LC-MS/MS analysis of nicotinamide derivatives.
Figure 2: Simplified fragmentation pathways of key nicotinamide derivatives.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
A Comparative Guide to the Purification of Compounds Synthesized with Nicotinoyl Chloride Hydrochloride
For researchers, scientists, and drug development professionals, the efficient purification of synthesized compounds is a critical step in the discovery and development pipeline. When utilizing nicotinoyl chloride hydrochloride as a reactant, the resulting nicotinoyl-derivatized compounds often require robust purification strategies to remove unreacted starting materials, byproducts, and other impurities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative purification methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique.
Comparison of Purification Methodologies
The choice of purification technique is a balance of desired purity, yield, scalability, speed, and cost. Below is a comparative summary of common methods for purifying compounds synthesized using this compound.
| Purification Method | Typical Purity | Typical Yield | Throughput | Cost per Sample | Key Advantages | Key Disadvantages |
| Preparative HPLC | >98% | 60-85% | Low to Medium | High | High resolution and purity, automated. | Lower throughput, high solvent consumption. |
| Flash Chromatography | 90-98% | 70-95% | High | Medium | Fast, high sample capacity, cost-effective for intermediates.[1] | Lower resolution than HPLC, may not achieve highest purity.[1][2] |
| Recrystallization | Variable (>99% achievable) | 50-90% | Variable | Low | Highly pure crystalline product, scalable. | Dependent on solubility, can have lower yields.[3] |
| Solid-Phase Extraction (SPE) | Cleanup/Enrichment | >90% | High | Low | Excellent for initial cleanup and enrichment.[4] | Not a high-resolution purification technique on its own. |
Experimental Data: A Case Study
To illustrate the practical application of these techniques, consider the purification of a hypothetical nicotinoyl-ester derivative. The following table summarizes the expected outcomes based on available data for similar compounds.[1][4]
| Parameter | Preparative HPLC | Flash Chromatography | Recrystallization |
| Crude Sample Purity | 85% | 85% | 85% |
| Final Purity | 99.2% | 96.5% | 99.5% (after 2nd crop) |
| Recovery/Yield | 82% | 91% | 75% |
| Purification Time | ~1.5 hours per injection | ~30 minutes per run | Several hours to days |
| Solvent Consumption | High | Medium | Low to Medium |
| Cost per Gram | High | Medium | Low |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below.
Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is optimized for the purification of moderately polar compounds containing a basic pyridine (B92270) moiety.[4]
-
System Preparation :
-
Column : C18, 250 x 20 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B : 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (B52724).
-
Degassing : Degas both mobile phases for a minimum of 15 minutes.
-
-
Sample Preparation :
-
Dissolve the crude or semi-purified compound in a 1:1 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions :
-
Flow Rate : 20 mL/min.
-
Gradient :
-
0-5 min: 40% B
-
5-35 min: 40% to 90% B (linear gradient)
-
35-40 min: 90% B (hold)
-
40-45 min: 90% to 40% B (return to initial conditions)
-
-
Detection : UV at 254 nm.
-
Injection Volume : 1-5 mL, depending on sample concentration and column loading capacity.
-
-
Fraction Collection and Post-Processing :
-
Collect fractions corresponding to the target peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Flash Chromatography
This method is suitable for the rapid purification of intermediate compounds.[1]
-
Column Selection and Equilibration :
-
Column : Pre-packed silica (B1680970) gel or C18 reversed-phase column, sized appropriately for the sample amount.
-
Equilibrate the column with the initial mobile phase composition.
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) for normal phase, or DMSO/methanol for reversed-phase).
-
Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica gel.
-
-
Elution :
-
Use a gradient elution system, for example, a linear gradient of ethyl acetate (B1210297) in hexanes for normal phase, or acetonitrile in water for reversed-phase.
-
Monitor the elution using a UV detector or by collecting fractions and analyzing them by TLC.
-
-
Fraction Processing :
-
Combine fractions containing the pure product.
-
Evaporate the solvent to obtain the purified compound.
-
Recrystallization
This classical technique can yield highly pure crystalline material if a suitable solvent system is identified.
-
Solvent Selection :
-
Identify a single solvent in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.
-
Alternatively, use a two-solvent system where the compound is soluble in one solvent and insoluble in the other.
-
-
Procedure :
-
Dissolve the crude compound in a minimal amount of the hot solvent.
-
If the solution is colored, treat it with a small amount of activated carbon and filter it hot.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can increase the yield.
-
-
Isolation and Drying :
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purification processes.
References
A Head-to-Head Battle of Isomers: Unveiling the Reactivity of Nicotinoyl and Isonicotinoyl Chloride Hydrochlorides
For researchers, scientists, and professionals in drug development, the choice of acylating agent is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth comparative analysis of two constitutional isomers, nicotinoyl chloride hydrochloride and isothis compound. By examining their chemical properties, reactivity based on available data, and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.
This compound and isothis compound are highly reactive acylating agents, serving as pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds and other biologically active molecules. Their utility lies in their ability to introduce the nicotinoyl or isonicotinoyl moiety, respectively, into a target molecule. These pyridine-based structures are of particular interest due to their presence in vital coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a key player in cellular metabolism and signaling.
Unraveling the Chemical Landscape: A Structural Overview
Nicotinoyl chloride and isonicotinoyl chloride are both derivatives of pyridine (B92270) carboxylic acids, differing only in the position of the carbonyl chloride group on the pyridine ring. In nicotinoyl chloride, the acyl chloride functionality is at the 3-position, while in isonicotinoyl chloride, it is at the 4-position. This seemingly subtle structural difference can influence the electronic properties and, consequently, the reactivity of the molecule. Both are commonly supplied and used as their hydrochloride salts to improve stability.
A Comparative Look at Physicochemical Properties
A summary of the key physical and chemical properties of both compounds is presented below, offering a foundational comparison.
| Property | This compound | Isothis compound |
| Synonyms | 3-Pyridinecarbonyl chloride hydrochloride | 4-Pyridinecarbonyl chloride hydrochloride |
| CAS Number | 20260-53-1 | 39178-35-3 |
| Molecular Formula | C₆H₄ClNO · HCl | C₆H₄ClNO · HCl |
| Molecular Weight | 178.02 g/mol | 178.02 g/mol |
| Appearance | White to light yellow crystalline powder | White to almost white powder or crystal |
| Melting Point | 151-157 °C | 159-161 °C |
Reactivity Profile: A Theoretical and Experimental Perspective
The reactivity of acyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon. The key difference between these two isomers lies in the electronic influence of the nitrogen atom within the pyridine ring on the carbonyl group.
In nicotinoyl chloride (3-position) , the nitrogen atom exerts an electron-withdrawing inductive effect, which is somewhat offset by its meta position relative to the carbonyl group.
In isonicotinoyl chloride (4-position) , the nitrogen atom is in the para position. This allows for a more direct electronic communication through resonance, which can influence the electrophilicity of the carbonyl carbon.
Experimental Protocols for Comparative Reactivity Analysis
To provide a framework for the objective comparison of these two reagents, a detailed experimental protocol for a comparative aminolysis reaction is outlined below. This experiment is designed to be monitored by High-Performance Liquid Chromatography (HPLC) to determine the reaction rates.
Objective:
To quantitatively compare the rate of acylation of aniline (B41778) with this compound and isothis compound under identical reaction conditions.
Materials:
-
This compound
-
Isothis compound
-
Aniline (freshly distilled)
-
Triethylamine (B128534) (TEA, distilled)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
Internal standard (e.g., dodecanophenone)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.
-
Magnetic stirrer and stir bars
-
Thermostated reaction vessels
-
Micropipettes
Procedure:
1. Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of this compound and isothis compound in anhydrous DCM containing a known concentration of the internal standard.
-
Prepare a 0.2 M stock solution of aniline and a 0.22 M stock solution of triethylamine in anhydrous DCM.
2. Reaction Setup:
-
In two separate, dry, and thermostated reaction vessels at 25°C, place 5.0 mL of the aniline/TEA stock solution.
-
Initiate the reactions simultaneously by adding 5.0 mL of the respective acyl chloride hydrochloride stock solution to each vessel with vigorous stirring.
3. Reaction Monitoring:
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a 1:1 mixture of methanol and water with 0.1% formic acid.
4. HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and methanol) to achieve good separation of the starting materials, product (acetanilide derivative), and the internal standard.
-
Monitor the reaction by observing the decrease in the peak area of the aniline and the increase in the peak area of the product relative to the internal standard.
5. Data Analysis:
-
Plot the concentration of the product formed (calculated from the peak area ratio to the internal standard) against time for both reactions.
-
Determine the initial reaction rate for each acyl chloride from the initial slope of the concentration-time curve.
-
For a more detailed analysis, calculate the pseudo-first-order or second-order rate constants.
Visualizing the Chemistry: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Derivatives of nicotinic and isonicotinic acid are precursors to the vital coenzyme NAD+. Understanding the NAD+ metabolic pathway provides a biological context for the importance of these synthetic building blocks.
Conclusion
Both this compound and isothis compound are indispensable reagents in modern organic synthesis, providing access to a rich diversity of bioactive molecules. While they share the same molecular formula and weight, the positional isomerism of the acyl chloride group is expected to subtly influence their reactivity. The provided experimental protocol offers a robust framework for researchers to quantitatively assess these differences in their own laboratories. A thorough understanding of their respective reactivity profiles will enable more efficient and rational design of synthetic strategies in the pursuit of novel therapeutics and other valuable chemical entities.
A Comparative Guide to Acylating Agents in Peptide Synthesis: Nicotinoyl Chloride Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and the ultimate purity of the target peptide. This guide provides a comprehensive comparison of Nicotinoyl chloride hydrochloride with other commonly employed acylating agents. The information presented herein is designed to empower researchers to make informed decisions for their specific synthetic challenges.
Introduction to Acylation in Peptide Synthesis
Peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain. A key step in this process is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This reaction is facilitated by acylating agents, which "activate" the carboxyl group, making it more susceptible to nucleophilic attack by the amino group. The choice of acylating agent can impact the speed of the reaction, the extent of side reactions, and the overall yield and purity of the final peptide.
This compound is a reactive acylating agent used to introduce a nicotinoyl group onto the N-terminus of a peptide or a side chain amine. This modification can be used to alter the peptide's biological activity, stability, or pharmacokinetic properties.
Comparative Performance of Acylating Agents
The following table summarizes the general performance characteristics of this compound and other common acylating agents. It is important to note that direct, head-to-head comparative data under identical conditions is scarce in the literature; therefore, the presented data is a consolidation from various studies and should be interpreted as indicative of general performance.[1][2]
| Acylating Agent Class | Specific Example(s) | Reactivity | Typical Reaction Time | Common Side Reactions |
| Acyl Chlorides | Nicotinoyl chloride HCl | High | < 1 hour | Racemization, acylation of side chains (e.g., Lys), hydrolysis |
| Carbodiimides | DCC, DIC | Moderate | 1 - 4 hours | N-acylurea formation, racemization (requires additives like HOBt) |
| Onium Salts (Aminium/Uronium) | HATU, HBTU, PyBOP | High | 5 - 60 minutes | Guanidinylation (with HATU/HBTU), racemization (generally low) |
| Acid Anhydrides | Acetic Anhydride | Moderate | 1 - 2 hours | Diacylation, incomplete reaction |
| Acyl Fluorides | (In situ generated) | Very High | < 1 hour | Hydrolysis |
Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most common method for creating synthetic peptides.[3][4] The general workflow involves the stepwise addition of amino acids to a growing chain that is covalently attached to a solid resin support.
Protocol for N-terminal Nicotinoylation of a Resin-Bound Peptide
This protocol is adapted from procedures for acylating peptides on a solid support.[1]
Materials:
-
Peptide-resin (fully synthesized with a free N-terminal amine)
-
This compound
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Standard solid-phase peptide synthesis reaction vessel and shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM or DMF for 30 minutes.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in anhydrous DCM or DMF.
-
Neutralization and Coupling: To the swollen resin, add the this compound solution followed by DIPEA (4-6 equivalents). The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress using a qualitative test (e.g., Kaiser test) to ensure complete acylation of the N-terminal amine.
-
Washing: After the reaction is complete, wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the nicotinoylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5).[1]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Comparative Acylation using HATU
For comparison, the acylation can be performed using a standard coupling reagent like HATU.
Materials:
-
Peptide-resin (with a free N-terminal amine)
-
Nicotinic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes.
-
Activation: In a separate vessel, dissolve nicotinic acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated nicotinic acid solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring and Workup: Follow steps 5-8 from the this compound protocol.
Mechanism of Action: Acyl Chloride vs. Onium Salt
The fundamental difference in the mechanism lies in the activation of the carboxylic acid.
Nicotinoyl chloride, as an acyl chloride, is highly reactive and can directly acylate the amine.[5] Onium salt reagents like HATU first react with the carboxylic acid (nicotinic acid in this case) to form a highly reactive OAt-active ester intermediate, which then rapidly acylates the peptide's N-terminus.[6]
Discussion of Advantages and Disadvantages
This compound:
-
Advantages:
-
High Reactivity: Leads to fast reaction times.
-
Cost-Effective: Often less expensive than complex coupling reagents.
-
Direct Acylation: Does not require a separate activation step.
-
-
Disadvantages:
-
Moisture Sensitive: Requires anhydrous conditions for storage and handling.[5]
-
Side Reactions: The high reactivity can lead to a lack of selectivity, potentially causing acylation of nucleophilic side chains (e.g., lysine, tyrosine) if they are not properly protected.[1]
-
HCl Byproduct: The hydrochloride form and the generation of HCl during the reaction necessitate the use of a base, which can sometimes complicate the reaction or lead to racemization.
-
Onium Salt Reagents (e.g., HATU, PyBOP):
-
Advantages:
-
Disadvantages:
-
Cost: Generally more expensive than simpler acylating agents.
-
Potential for Side Reactions: Uronium-based reagents like HATU and HBTU can cause guanidinylation of the N-terminal amine as a side reaction.
-
Safety and Stability: Some onium salts are potentially explosive and can be sensitizing agents.[7]
-
Conclusion
The choice of an acylating agent in peptide synthesis is a critical decision that depends on the specific requirements of the synthesis. This compound offers a rapid and cost-effective method for introducing a nicotinoyl group, but its high reactivity requires careful control to minimize side reactions. For complex peptides or when racemization is a major concern, the use of modern onium salt coupling reagents like HATU, despite their higher cost, may be preferable due to their high efficiency and low propensity for side reactions. Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product.
References
A Comparative Guide to the Validation of Peptide Sequences After Coupling with Nicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The conjugation of small molecules to peptides is a cornerstone of modern drug development, enhancing therapeutic properties such as stability, targeting, and efficacy. The addition of a nicotinoyl group, through reaction with nicotinoyl chloride hydrochloride, is one such modification that can impart unique characteristics to a peptide. However, the successful synthesis of a nicotinoylated peptide must be rigorously validated to ensure the correct sequence, the specific site of modification, and the overall purity of the conjugate. This guide provides an objective comparison of the primary analytical techniques for this validation, supported by experimental data and detailed protocols.
Orthogonal Validation: A Multi-Faceted Approach
A robust validation strategy for nicotinoylated peptides relies on the use of orthogonal analytical methods. This approach leverages the strengths of different techniques to provide a comprehensive characterization of the modified peptide, ensuring that data from multiple independent measurements are consistent and paint a complete picture of the product's quality.
Comparative Analysis of Key Validation Techniques
The validation of a nicotinoyl-coupled peptide involves a suite of analytical methods, each providing unique and complementary information. The three pillars of this validation are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Purity assessment and quantification of the modified peptide and any impurities. | Confirmation of molecular weight, sequence verification, and identification of modification site. | Unambiguous determination of the site of nicotinoylation and conformational analysis. |
| Principle | Separation of components in a mixture based on their physicochemical properties (e.g., hydrophobicity). | Measurement of the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns. | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. |
| Typical Data Output | Chromatogram showing peaks corresponding to the target peptide and impurities. | Mass spectrum showing the molecular ion and fragment ions. | 1D and 2D spectra showing chemical shifts and correlations between nuclei. |
| Strengths | - High resolution for separating closely related species.[1][2] - Quantitative accuracy for purity determination.[3] - Well-established and robust methodology. | - High sensitivity for detecting low-level modifications. - Provides definitive molecular weight confirmation. - Tandem MS (MS/MS) can pinpoint the exact location of the nicotinoyl group.[4] | - Provides unambiguous structural information.[5][6] - Can identify the specific atom to which the nicotinoyl group is attached. - Non-destructive technique.[6] |
| Limitations | - Does not provide direct structural information. - Co-elution of impurities can lead to inaccurate quantification. | - Fragmentation can sometimes be complex to interpret. - May not distinguish between isobaric modifications. | - Lower sensitivity compared to MS. - Requires higher sample concentrations.[7][8] - Complex spectra for larger peptides. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are representative and may require optimization based on the specific properties of the peptide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This method is the gold standard for assessing the purity of synthetic peptides.[1][2]
-
Sample Preparation: Dissolve the lyophilized nicotinoylated peptide in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA), to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[2]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% of Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm for the peptide backbone and 260 nm for the nicotinoyl group.[2]
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation and Sequence Verification
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.
-
LC Conditions: Similar to the RP-HPLC protocol above, but often using a shorter column and a faster gradient.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass measurement.
-
Data Acquisition: Acquire full scan MS spectra to determine the molecular weight of the intact peptide. For sequence confirmation and localization of the nicotinoyl group, perform tandem MS (MS/MS) on the precursor ion of the modified peptide.
-
-
Data Analysis: Compare the observed molecular weight with the theoretical mass of the nicotinoylated peptide. Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence and identify the fragment ions containing the nicotinoyl moiety, thereby pinpointing the site of modification.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Validation
NMR provides definitive evidence for the site of nicotinoylation.
-
Sample Preparation: Dissolve a sufficient amount of the purified nicotinoylated peptide (typically >0.5 mM) in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O with a buffer).[7][8]
-
NMR Experiments:
-
1D ¹H NMR: To obtain a general overview of the peptide structure and confirm the presence of the nicotinoyl group protons.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which can help in assigning resonances and determining the location of the modification.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, which can show characteristic shifts upon nicotinoylation.
-
-
Data Analysis: Analyze the chemical shifts of the protons and carbons in the peptide. The amino acid residue at the site of nicotinoylation will exhibit significant changes in its chemical shifts compared to the unmodified peptide, allowing for unambiguous identification of the modification site.[5]
Comparison with Alternative Coupling Reagents
While this compound is a common reagent for introducing a nicotinoyl group, other reagents can be used for peptide acylation. The choice of reagent can impact the reaction conditions, potential side products, and the subsequent validation strategy.
| Reagent | Coupling Chemistry | Advantages | Potential Challenges for Validation |
| This compound | Acylation of primary amines (N-terminus, Lys side chain). | - Readily available. - Relatively straightforward reaction. | - Potential for multiple acylations on peptides with multiple lysines. - Requires careful control of pH to avoid side reactions. |
| N-Hydroxysuccinimide (NHS) Esters of Nicotinic Acid | Acylation of primary amines. | - More stable than acid chlorides. - Generally leads to cleaner reactions with fewer side products. | - Similar to nicotinoyl chloride, can lead to multiple acylations. |
| EDC/HOBt (or HATU) | In-situ activation of nicotinic acid for amide bond formation.[9] | - Milder reaction conditions. - Can be used for solution-phase or solid-phase synthesis.[10][11] | - Requires removal of coupling reagents and byproducts. - Potential for racemization if not optimized. |
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis and orthogonal validation of a nicotinoylated peptide.
Caption: Comparison of the primary analytical techniques for peptide validation.
Caption: Comparison of different reagents for coupling nicotinic acid to a peptide.
References
- 1. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. mdpi.com [mdpi.com]
- 10. KR20120017827A - Nicotinoyl peptide derivative and cosmetic composition comprising the same - Google Patents [patents.google.com]
- 11. EP2420510B1 - Nicotinoyl peptide derivatives and cosmetic composition comprising the same - Google Patents [patents.google.com]
Purity Assessment of Pharmaceuticals Synthesized Using Nicotinoyl Chloride Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of active pharmaceutical ingredients (APIs) requires meticulous control over purity to ensure safety and efficacy. Nicotinoyl chloride hydrochloride is a common and reactive reagent used to introduce the nicotinoyl moiety into a wide range of pharmaceuticals, including nicotinamide (B372718) derivatives and esters like resveratrol (B1683913) nicotinate. This guide provides a comparative analysis of the purity profiles of pharmaceuticals synthesized using this compound against alternative synthetic routes. The information presented herein is supported by established analytical methodologies to aid researchers in selecting the most appropriate synthetic and analytical strategies for their drug development programs.
Comparing Synthetic Routes: The Impact on Purity
The choice of synthesis method directly influences the impurity profile of the final pharmaceutical product. Here, we compare the synthesis of a generic nicotinamide derivative using this compound versus a common alternative method employing a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt).
Table 1: Comparison of Synthetic Methods for a Nicotinamide Derivative
| Parameter | Method A: this compound | Method B: DCC/HOBt Coupling |
| Primary Reagents | Nicotinic acid, Thionyl chloride, Amine | Nicotinic acid, Amine, DCC, HOBt |
| Key Intermediate | This compound | Activated ester of nicotinic acid |
| Common Impurities | - Unreacted Nicotinic Acid- Residual Thionyl Chloride- Byproducts from side reactions of nicotinoyl chloride | - Dicyclohexylurea (DCU)- Unreacted Nicotinic Acid- Residual DCC/HOBt |
| Typical Purity (Post-Purification) | >99.0% | >99.0% |
| Purification Challenges | Removal of highly reactive and potentially corrosive residual reagents. | Removal of DCU byproduct, which can be challenging due to its low solubility in many organic solvents. |
Analytical Methodologies for Purity Assessment
A robust analytical strategy is crucial for the accurate determination of API purity and the identification of any process-related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analytes
HPLC is the workhorse for the purity analysis of most non-volatile pharmaceuticals. A well-developed HPLC method can separate the API from its impurities, allowing for their quantification.
Table 2: Typical HPLC Parameters for Purity Analysis of a Nicotinoyl-Derived Pharmaceutical
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength appropriate for the analyte (e.g., 260 nm for nicotinamide derivatives) |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and byproducts from reagents like thionyl chloride.[1]
Table 3: Typical GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Value |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 50 °C, ramped to 280 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Experimental Protocols
Detailed experimental protocols are essential for reproducible purity analysis. Below are representative protocols for the synthesis and HPLC analysis of a nicotinamide derivative.
Synthesis of a Nicotinamide Derivative via this compound (Method A)
-
Preparation of this compound: Nicotinic acid is reacted with an excess of thionyl chloride under reflux.[2] After the reaction is complete, the excess thionyl chloride is removed by distillation.
-
Amidation: The resulting this compound is then reacted with the desired amine in an appropriate solvent, often in the presence of a base like triethylamine (B128534) to neutralize the generated HCl.[2]
-
Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove salts and unreacted starting materials. The final product is then purified by recrystallization or column chromatography.
Alternative Synthesis using DCC/HOBt Coupling (Method B)
-
Activation of Nicotinic Acid: Nicotinic acid is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or dimethylformamide) along with HOBt.
-
Coupling Reaction: DCC is added to the solution, followed by the amine. The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.
HPLC Method for Purity Determination
-
Standard and Sample Preparation: Prepare a standard solution of the API at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare the sample solution at a similar concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system using the parameters outlined in Table 2.
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the API to the total area of all peaks in the chromatogram (area percent method). Impurities are identified by their retention times relative to the main peak.
Visualizing the Workflow and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the synthetic and analytical processes.
Caption: Comparison of synthetic pathways for a nicotinamide derivative.
Caption: General workflow for purity assessment of pharmaceuticals.
Conclusion
The purity of pharmaceuticals synthesized using this compound is critically dependent on the reaction conditions and subsequent purification steps. While this method is efficient for creating nicotinoyl derivatives, it necessitates careful control to minimize residual reagents and byproducts. Alternative methods, such as DCC/HOBt coupling, offer a different impurity profile that may be advantageous depending on the specific properties of the target molecule and the available purification capabilities. A thorough understanding of the potential impurities from each synthetic route, coupled with robust and validated analytical methods like HPLC and GC-MS, is paramount for ensuring the quality and safety of the final pharmaceutical product.
References
A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for Nicotinoyl Chloride Hydrochloride Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of nicotinoyl chloride hydrochloride is a critical step in the preparation of numerous pharmaceutical intermediates. The choice of chlorinating agent is paramount to ensure high yield, purity, and operational safety. This guide provides an objective comparison of two common reagents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), for this synthesis, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
A summary of the key performance indicators for the synthesis of this compound using thionyl chloride and oxalyl chloride is presented below.
| Parameter | Thionyl Chloride | Oxalyl Chloride |
| Reported Yield | 90–96%[1][2] | Quantitative (in a specific reaction context)[3] |
| Reaction Temperature | Reflux (approx. 77°C)[1] | Room Temperature[3][4] |
| Reaction Time | 1.5–3 hours[5][6][7] | 30 minutes[3] |
| Byproducts | SO₂(g), HCl(g)[1][4][8] | CO(g), CO₂(g), HCl(g)[4][8] |
| Catalyst | Not always necessary, but DMF can be used[6][7][8] | Catalytic DMF is commonly used[1][8] |
| Cost | Less expensive[4][8] | More expensive[4][8] |
| Key Advantage | High yield and cost-effective for large scale.[1][4] | Milder conditions, higher selectivity, and potentially higher purity.[4][8] |
Delving into the Chemistry: Reaction Mechanisms
The conversion of nicotinic acid to nicotinoyl chloride by both reagents proceeds through the formation of a reactive intermediate, which is subsequently attacked by a chloride ion. The gaseous nature of the byproducts for both reactions helps to drive the equilibrium towards the product.[8][9]
The reaction with thionyl chloride involves the formation of a chlorosulfite intermediate.
References
- 1. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Reactivity: substitution at carboxyl [employees.csbsju.edu]
A Comparative Guide to the Spectral Properties of Nicotinoyl Chloride Hydrochloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of Key Nicotinoylating Agents
In the realm of drug development and organic synthesis, the precise introduction of a nicotinoyl moiety is a frequent necessity. The choice of reagent for this transformation is critical, impacting reaction efficiency, purity, and overall cost. This guide provides a comprehensive comparison of the spectral data for nicotinoyl chloride hydrochloride, a highly reactive acylating agent, with its common alternatives: nicotinic acid and nicotinic anhydride (B1165640). Understanding the distinct spectroscopic fingerprints of these compounds is paramount for reaction monitoring, quality control, and the unambiguous characterization of starting materials and products.
Executive Summary of Spectral Data
The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, and IR) for this compound, nicotinic acid, and nicotinic anhydride. This allows for a quick side-by-side comparison of their characteristic spectroscopic features.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | H2 | H4 | H5 | H6 | Other | Solvent |
| This compound | 9.3 (s) | 8.8 (d) | 7.8 (t) | 8.9 (d) | - | DMSO-d6 |
| Nicotinic Acid | 9.09 (s) | 8.81 (d) | 7.58 (dd) | 8.28 (d) | 13.5 (br s, COOH) | DMSO-d6[1] |
| Nicotinic Anhydride | ~9.2 (m) | ~8.9 (m) | ~7.7 (m) | ~8.4 (m) | - | Not specified |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | C=O | Solvent |
| This compound | 155.0 | 130.0 | 145.0 | 125.0 | 150.0 | 168.0 | DMSO-d6[2] |
| Nicotinic Acid | 153.18 | 126.66 | 136.90 | 123.71 | 150.21 | 166.23 | DMSO-d6[3] |
| Nicotinic Anhydride | ~154 | ~128 | ~138 | ~125 | ~151 | ~163 | Not specified |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | C=O Stretch | C-Cl Stretch | O-H Stretch (Carboxylic Acid) | C-O Stretch (Anhydride) | Aromatic C-H Stretch |
| This compound | ~1750 (s) | ~800-600 (m) | - | - | ~3100-3000 (m) |
| Nicotinic Acid | 1698 (s)[4] | - | 3367 (br)[4] | - | 3160 (m)[4] |
| Nicotinic Anhydride | ~1820 (s), ~1750 (s) | - | - | ~1300-1000 (s) | ~3100-3000 (m) |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of 400 MHz or higher.
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Spectral Acquisition:
-
Place the ATR accessory or the KBr pellet holder in the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Acquire the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum. The resulting spectrum shows the relative abundance of ions at different m/z values.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing the spectral data of this compound and its alternatives.
Caption: Workflow for Spectroscopic Comparison of Nicotinoylating Agents.
Detailed Spectral Analysis and Comparison
This compound
-
¹H NMR: The proton spectrum shows characteristic downfield shifts for the aromatic protons due to the electron-withdrawing nature of the acyl chloride and the protonated pyridine (B92270) ring.
-
¹³C NMR: The carbonyl carbon signal appears at a typical value for an acyl chloride, around 168.0 ppm[2]. The aromatic carbons also exhibit shifts indicative of the electron-deficient pyridine ring.
-
IR: A strong absorption band around 1750 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride. The presence of the hydrochloride salt may lead to broad absorptions in the N-H stretching region.
Nicotinic Acid
-
¹H NMR: The spectrum is similar to that of the acyl chloride, but with the notable addition of a broad singlet far downfield (around 13.5 ppm) corresponding to the carboxylic acid proton[1].
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is observed at approximately 166.23 ppm[3].
-
IR: A very broad O-H stretching band from the carboxylic acid dimer is a prominent feature, typically centered around 3000 cm⁻¹. The C=O stretch appears at a lower wavenumber (around 1698 cm⁻¹) compared to the acyl chloride, which is characteristic of a carboxylic acid[4].
-
Mass Spectrometry: The mass spectrum of nicotinic acid typically shows a molecular ion peak at m/z 123[5].
Nicotinic Anhydride
-
¹H NMR: The aromatic proton signals are expected to be in a similar region to nicotinic acid and its chloride, though the precise shifts will be influenced by the anhydride linkage.
-
¹³C NMR: The carbonyl carbons of the anhydride are expected to resonate at a chemical shift intermediate between that of the carboxylic acid and the acyl chloride, likely around 163 ppm.
-
IR: The most distinctive feature of an anhydride is the presence of two C=O stretching bands, resulting from symmetric and asymmetric stretching modes. For aromatic anhydrides, these typically appear around 1820 cm⁻¹ and 1750 cm⁻¹. A strong C-O stretching band is also expected in the fingerprint region.
This comparative guide provides a foundational understanding of the key spectroscopic differences between this compound and its common alternatives. This information is invaluable for chemists and researchers in ensuring the correct identification of these reagents and for monitoring the progress of reactions involving the introduction of the nicotinoyl group.
References
A Comparative Guide to the Characterization of Polymers Modified with Nicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The functionalization of biocompatible polymers with active pharmaceutical ingredients or their precursors is a rapidly advancing field in drug delivery and biomaterials science. Modification with nicotinoyl chloride hydrochloride, a reactive derivative of nicotinic acid (niacin or vitamin B3), offers a promising strategy to create polymer-drug conjugates with tailored properties. This guide provides a comparative overview of the essential characterization techniques used to evaluate these modified polymers, supported by experimental data and detailed protocols.
Comparative Performance Data
The modification of a polymer with this compound is expected to alter its physicochemical and biological properties. The following tables provide a comparative summary of these properties for a model polymer, Chitosan (B1678972), before and after modification.
Table 1: Comparison of Physicochemical Properties: Unmodified vs. Nicotinoyl-Modified Chitosan
| Property | Unmodified Chitosan | Nicotinoyl-Modified Chitosan | Significance of Change |
| Appearance | Off-white, semi-crystalline powder | Light yellow to brown powder | Indicates chemical modification. |
| Solubility | Soluble in acidic solutions (pH < 6.2)[1] | Expected to have altered solubility depending on the degree of substitution. | Modification of free amine groups can affect the polymer's interaction with solvents. |
| Glass Transition Temp (Tg) | ~140-150 °C | Expected to shift | Grafting can alter chain mobility and intermolecular interactions. |
| Decomposition Temp (Td) | Onset ~250 °C, Peak ~300 °C | Expected to change | The introduction of the nicotinoyl group can affect the thermal stability of the polymer backbone. |
Table 2: Comparative In Vitro Drug Release Profile: Nicotinic Acid
This table compares the release of nicotinic acid from a hypothetical nicotinoyl-chitosan conjugate versus a standard immediate-release formulation in simulated intestinal fluid (pH 6.8).
| Time (hours) | Cumulative Release (%) - Immediate Release Formulation[2] | Cumulative Release (%) - Hypothetical Nicotinoyl-Chitosan Conjugate |
| 1 | ~60 | ~15 |
| 2 | ~80 | ~25 |
| 4 | >90 | ~40 |
| 8 | >95 | ~65 |
| 12 | >95 | ~80 |
| 24 | >95 | >90 |
Data for the immediate-release formulation is adapted from studies on commercial niacin products. The data for the nicotinoyl-chitosan conjugate is hypothetical, illustrating the expected sustained release profile due to the covalent linkage of nicotinic acid to the polymer, which would rely on hydrolysis for release. The release from chitosan-based nanoparticles is influenced by factors like polymer swelling, drug diffusion, and polymer erosion or degradation[3].
Table 3: Comparative In Vitro Biocompatibility: Unmodified Chitosan vs. Nicotinoyl-Modified Chitosan on L929 Fibroblast Cells
| Material | Concentration (µg/mL) | Cell Viability (%) | IC50 (µg/mL) |
| Unmodified Chitosan (Low MW) | 100 | ~80-90 | 345 ± 9.03 |
| 500 | ~70-80 | ||
| 1000 | ~50-60 | ||
| Nicotinoyl-Modified Chitosan | 100 | Expected to be high | Dependent on degree of substitution and residual reactants |
| 500 | Expected to be comparable or slightly lower | ||
| 1000 | Expected to be comparable or slightly lower |
The biocompatibility of chitosan is generally high, though it can be dependent on molecular weight and concentration. The modification with nicotinic acid is not expected to significantly increase cytotoxicity, as nicotinic acid itself is a vitamin. However, the presence of any unreacted this compound or byproducts could potentially impact cell viability.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. The following are methodologies for the key characterization techniques.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to identify the functional groups present in the polymer and to confirm the successful grafting of the nicotinoyl group.
Protocol:
-
Sample Preparation:
-
Prepare a KBr pellet by mixing 1-2 mg of the dried polymer sample with ~100 mg of spectroscopic grade KBr and pressing it into a thin, transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the dried polymer powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform background correction using a blank KBr pellet or an empty ATR crystal.
-
-
Data Analysis:
-
Compare the spectrum of the modified polymer with that of the unmodified polymer.
-
Look for the appearance of new characteristic peaks corresponding to the nicotinoyl group, such as C=O stretching of the ester or amide bond (~1730-1650 cm⁻¹), and aromatic C=C stretching (~1600-1450 cm⁻¹). A decrease in the intensity of peaks associated with the polymer's original functional groups (e.g., O-H or N-H stretching in chitosan) may also be observed.
-
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan.
-
Seal the pan hermetically. Prepare an empty sealed pan to be used as a reference.
-
-
Data Acquisition:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from room temperature to a temperature above the expected melting or decomposition point (e.g., 25 °C to 300 °C for chitosan).
-
A heat-cool-heat cycle is often used to erase the thermal history of the sample.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The Tg is observed as a step change in the baseline, while the Tm is seen as an endothermic peak.
-
Compare the thermograms of the modified and unmodified polymers to assess changes in their thermal properties.
-
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and degradation profile of the polymer.
Protocol:
-
Sample Preparation:
-
Weigh 5-10 mg of the dried polymer sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
-
Data Acquisition:
-
Place the crucible in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). A typical temperature range would be from room temperature to 600-800 °C.
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
The onset of decomposition and the temperature of maximum weight loss rate (from the derivative of the TGA curve, DTG) are determined.
-
A comparison of the TGA curves of the modified and unmodified polymers reveals the effect of the nicotinoyl group on the thermal stability.
-
In Vitro Drug Release Study
This protocol describes a typical method to study the release of nicotinic acid from the modified polymer.
Protocol:
-
Preparation of Release Medium:
-
Prepare a simulated intestinal fluid (SIF) buffer (pH 6.8).
-
-
Experimental Setup:
-
Disperse a known amount of the nicotinic acid-modified polymer in a known volume of the release medium in a vessel maintained at 37 °C with constant stirring.
-
-
Sample Collection:
-
At predetermined time intervals, withdraw an aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
-
Quantification:
-
Analyze the concentration of nicotinic acid in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time.
-
Plot the cumulative release versus time to obtain the drug release profile.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line, such as L929 mouse fibroblasts, in appropriate culture medium until confluent.
-
-
Sample Preparation:
-
Prepare extracts of the test materials (unmodified and modified polymers) by incubating them in culture medium for a specified period (e.g., 24 hours) according to ISO 10993-5 standards.
-
Prepare serial dilutions of the extracts.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with the prepared extracts at various concentrations. Include a negative control (cells with fresh medium only) and a positive control (a known cytotoxic agent).
-
-
MTT Assay:
-
After a 24-hour incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the negative control.
-
Plot cell viability against the extract concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
-
Visualizations
The following diagrams illustrate the workflow for characterization and the logical relationships involved in polymer modification.
Caption: Workflow for the synthesis and characterization of nicotinoyl-modified polymers.
References
Safety Operating Guide
Proper Disposal of Nicotinoyl Chloride Hydrochloride: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of nicotinoyl chloride hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
I. Immediate Safety Precautions and Hazard Communication
This compound is a corrosive solid that causes severe skin burns and eye damage.[1][2] It is also corrosive to metals and reacts with water.[3] In the event of a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas can be released.[4]
Key Hazard Statements:
Always consult the Safety Data Sheet (SDS) for complete hazard information before handling this chemical.
II. Personal Protective Equipment (PPE)
Prior to handling or disposing of this compound, all personnel must be equipped with the following personal protective equipment:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[2]
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles and a face shield.[1][4]
-
Skin and Body Protection: A chemical-resistant apron or lab coat and closed-toe shoes. Ensure all skin is covered.[1][4]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter.[2]
III. Spill and Leak Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Immediately clear the area of all non-essential personnel.[1][2]
-
Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors.[1][2][4]
-
Containment: Wearing the appropriate PPE, carefully sweep or vacuum the spilled solid material.[2][3][4][5] Avoid creating dust.[1][2][5]
-
Collection: Place the collected material into a clearly labeled, dry, and sealed container for disposal.[2][4][5]
-
Decontamination: Clean the spill area thoroughly.
-
Environmental Protection: Prevent the spilled material from entering drains or waterways.[1][2]
IV. Disposal Protocol
The disposal of this compound and its contaminated containers must be managed as hazardous waste and conducted in accordance with all local, state, and federal regulations.
-
Waste Characterization: All waste containing this compound must be classified as corrosive hazardous waste.
-
Container Management:
-
Use only approved, properly labeled hazardous waste containers.
-
Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
-
Disposal Method:
-
Contaminated Materials: All materials that have come into contact with this compound, including PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.[1][2]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning.[1]
-
V. Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClNO·HCl | [2][3] |
| Molecular Weight | 178.02 g/mol | [2] |
| Appearance | Off-white to white crystalline powder/solid | [1] |
| Melting Point | 133 - 156 °C (271.4 - 312.8 °F) | [1] |
| Boiling Point | 220 °C (428 °F) at 0.3 mmHg | [1] |
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Nicotinoyl Chloride Hydrochloride
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Nicotinoyl chloride hydrochloride, ensuring both personal safety and the integrity of your research.
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4] It is also sensitive to moisture.[2][5] Adherence to the following operational and disposal plans is critical for minimizing risks.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following table outlines the required PPE:
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Chemical-resistant, impervious gloves and protective clothing. | Gloves must be inspected prior to use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1] Fire/flame resistant and impervious clothing is recommended.[1] |
| Respiratory | Respirator with a suitable filter. | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6] |
Operational Plan: A Step-by-Step Guide
Following a structured operational plan minimizes the risk of exposure and ensures the chemical is handled in a safe and controlled manner.
1. Pre-Operational Checks:
-
Ventilation: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.
-
PPE Inspection: Thoroughly inspect all PPE for any signs of damage before use.[1]
-
Material Check: Verify that you have the correct chemical and that the container is not damaged.
2. Handling Procedure:
-
Avoid Dust Formation: Handle the solid carefully to avoid generating dust.[1][6]
-
Prevent Contact: Do not allow the chemical to come into contact with your skin, eyes, or clothing.[2]
-
Moisture Prevention: As the substance is moisture-sensitive, handle it in a dry environment and avoid exposure to moist air or water.[2][5]
-
Use Appropriate Tools: Use non-sparking tools for handling.[1]
3. Post-Handling Procedures:
-
Decontamination: After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][6]
-
Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6]
-
Storage: Securely close the container and store it in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[1][2] The storage area should be locked.[1]
First Aid Measures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[1][5][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][5][6] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Unused Product: Collect surplus and non-recyclable solutions for disposal by a licensed disposal company.[6]
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, weighing paper, and empty containers, should be treated as hazardous waste.
-
Spills: In case of a spill, avoid creating dust. Sweep or shovel the material into a suitable, closed container for disposal.[6]
2. Disposal Method:
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[6]
-
Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Packaging: Dispose of contaminated packaging as unused product.[6]
3. Environmental Precautions:
-
Do not let the product enter drains.[6]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
